molecular formula C7H5BrINO B1447311 2-Bromo-4-iodobenzamide CAS No. 1261516-26-0

2-Bromo-4-iodobenzamide

Cat. No.: B1447311
CAS No.: 1261516-26-0
M. Wt: 325.93 g/mol
InChI Key: ORXZIYFNBWBQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-iodobenzamide (CAS 1261516-26-0) is a halogenated benzamide derivative with a molecular weight of 325.93 g/mol and the molecular formula C₇H₅BrINO . This compound serves as a versatile intermediate and building block in organic synthesis, particularly in pharmaceutical and agrochemical research and development . The presence of both bromo and iodo functional groups on the aromatic ring makes this compound highly amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the systematic construction of complex biaryl and other aromatic structures . The amide group provides a site for hydrogen bonding and influences polarity, which can be instrumental in developing compounds with specific biological activity . In research settings, this compound is employed as a precursor in the synthesis of potential drug candidates, including kinase inhibitors and anti-inflammatory agents . The compound must be stored sealed in a dry environment, protected from light, and at room temperature . Safety and Usage: This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not certified for human or veterinary diagnostic or therapeutic use. Refer to the Safety Data Sheet (SDS) for safe handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXZIYFNBWBQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 2-Bromo-4-iodobenzamide in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Dihalogenated Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Aryl halides serve as fundamental building blocks, offering synthetic handles for the strategic introduction of diverse functionalities. Among these, dihalogenated aromatic compounds present a unique opportunity for sequential and site-selective modifications. 2-Bromo-4-iodobenzamide has emerged as a highly valuable, yet underexplored, intermediate, possessing two distinct halogen atoms whose differential reactivity can be harnessed for controlled, stepwise synthetic transformations.

This technical guide provides an in-depth exploration of the chemical properties and reactivity of this compound. We will delve into its physicochemical characteristics, outline a reliable synthetic pathway, and, most critically, analyze its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The causality behind experimental choices and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource/Comment
CAS Number 1261516-26-0[1][2][3]
Molecular Formula C₇H₅BrINO[1]
Molecular Weight 325.93 g/mol [1]
Appearance Likely a solid at room temperature.Inferred from related structures.
Melting Point Not experimentally determined. Estimated to be similar to 2-bromo-4-iodobenzaldehyde (112-114 °C).[4]
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) and poorly soluble in water.Based on its chemical structure.
SMILES C1=CC(=C(C=C1I)Br)C(=O)N[1]
InChIKey ORXZIYFNBWBQCP-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid precursor, 2-bromo-4-iodobenzoic acid. This transformation is a standard and robust amidation reaction.

Experimental Protocol: Synthesis of this compound

This two-step procedure starts with the synthesis of the precursor 2-bromo-4-iodobenzoic acid, followed by its conversion to the target amide.

Step 1: Synthesis of 2-Bromo-4-iodobenzoic Acid

The synthesis of 2-bromo-4-iodobenzoic acid from simpler precursors is a known process in organic chemistry.[6]

Step 2: Amidation of 2-Bromo-4-iodobenzoic Acid

  • Materials:

    • 2-Bromo-4-iodobenzoic acid (1.0 equiv)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Ammonia solution (aqueous or in an organic solvent) or Ammonium chloride/triethylamine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-iodobenzoic acid (1.0 equiv) and anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.2 - 1.5 equiv) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

    • Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.

    • Slowly add an excess of a concentrated ammonia solution. Stir vigorously for 1-2 hours at 0 °C.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Quench the reaction by adding water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond.[7] This reactivity trend (I > Br > Cl) allows for highly regioselective functionalization at the 4-position under carefully controlled, milder reaction conditions, leaving the 2-bromo position available for subsequent transformations.[7][8]

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The ability to selectively functionalize the C-I bond is a cornerstone of this reagent's utility. Below are detailed protocols for key cross-coupling reactions, adapted from established procedures for structurally similar dihalopyridines.[8]

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds.[9] By employing this reaction, an aryl or vinyl group can be selectively introduced at the 4-position of this compound.

  • Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

    • Materials:

      • This compound (1.0 equiv)

      • Arylboronic acid or ester (1.1 - 1.2 equiv)

      • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

      • Base (e.g., K₂CO₃, 2.0 equiv)

      • Degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O)

    • Procedure:

      • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

      • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

      • Add the palladium catalyst and degassed solvent.

      • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[10][11] This reaction can be performed selectively at the C-4 position of this compound.

  • Experimental Protocol: Selective Buchwald-Hartwig Amination at the 4-Position

    • Materials:

      • This compound (1.0 equiv)

      • Primary or secondary amine (1.2 equiv)

      • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

      • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

      • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

      • Degassed anhydrous solvent (e.g., Toluene or Dioxane)

    • Procedure:

      • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

      • Add this compound and the amine.

      • Add the degassed solvent.

      • Seal the tube and heat the mixture with stirring to 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

      • Cool the reaction, quench with water, and extract with an organic solvent.

      • Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[12][13] The greater reactivity of the C-I bond allows for the selective introduction of an alkyne at the 4-position.[8][14]

  • Experimental Protocol: Selective Sonogashira Coupling at the 4-Position

    • Materials:

      • This compound (1.0 equiv)

      • Terminal alkyne (1.1 equiv)

      • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

      • Copper(I) iodide (CuI) (1-5 mol%)

      • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

      • Degassed anhydrous solvent (e.g., THF or DMF)

    • Procedure:

      • To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and CuI.

      • Add the degassed solvent and amine base.

      • Add the terminal alkyne dropwise.

      • Stir the reaction at room temperature to 50 °C and monitor its progress by TLC or LC-MS.

      • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

      • Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.

Visualization of Synthetic Pathways and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the synthetic workflow and the catalytic cycles of the key reactions.

Synthesis_Workflow Precursor 2-Bromo-4-iodobenzoic Acid Activation Acyl Chloride Formation (SOCl₂ or (COCl)₂) Precursor->Activation Step 1 Amidation Amidation (NH₃) Activation->Amidation Step 2 Target This compound Amidation->Target Final Product Coupling Selective Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at C4-Iodo position Target->Coupling Key Reactivity Product 4-Substituted-2-bromobenzamide Coupling->Product

Caption: Synthetic workflow for this compound and its subsequent selective functionalization.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product 4-R-2-bromobenzamide RedElim->Product ArI This compound ArI->OxAdd Boronic R-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic->Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination Complex OxAdd->AmineComplex Amine Coordination & Deprotonation RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Reductive Elimination Product 4-(NR₂)-2-bromobenzamide RedElim->Product ArI This compound ArI->OxAdd Amine R₂NH Amine->AmineComplex Base Base (e.g., Cs₂CO₃) Base->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Predicted Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton ortho to the bromine will likely be the most downfield, followed by the proton ortho to the iodine, and finally the proton between the two halogens. The amide protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. The carbons directly attached to the halogens will be significantly influenced by their electronegativity and size.

  • IR Spectroscopy: The infrared spectrum will feature a characteristic C=O stretch for the amide at approximately 1650-1680 cm⁻¹. N-H stretching vibrations will be visible as one or two bands in the region of 3100-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 325, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the amino group, the carbonyl group, and the halogen atoms.[15]

Conclusion

This compound is a potent and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and materials science. Its key strategic advantage lies in the differential reactivity of the C-I and C-Br bonds, which allows for predictable and chemoselective functionalization. By employing milder conditions, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be directed to the more reactive 4-iodo position, leaving the 2-bromo position intact for subsequent synthetic manipulations. This guide has provided a comprehensive overview of its properties, a practical synthetic route, and detailed protocols for its strategic application. As the demand for complex and diverse molecular scaffolds continues to grow, the utility of this compound as a key synthetic intermediate is poised to become increasingly recognized and exploited by the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-4-iodobenzamide, a halogenated aromatic amide of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Detailed experimental protocols are provided as a self-validating framework for researchers seeking to acquire and confirm this data. This guide is intended for an audience of researchers, scientists, and professionals who require a foundational understanding of how to structurally elucidate this molecule using modern spectroscopic techniques.

Introduction: The Imperative of Spectroscopic Analysis

The unequivocal structural confirmation of a chemical entity is a cornerstone of chemical research and pharmaceutical development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of functional groups. For a molecule like this compound, with its specific substitution pattern, each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. Understanding the theoretical basis for the expected spectral output allows scientists not only to confirm the identity of a synthesized compound but also to identify impurities and understand its chemical behavior.

This guide explains the causality behind the predicted data, grounding the interpretation in the fundamental electronic and steric effects exerted by the bromine, iodine, and amide substituents on the aromatic ring.

Molecular Structure and Workflow

A logical workflow is essential for the systematic characterization of a novel or uncharacterized compound. The process begins with sample preparation, followed by data acquisition across multiple spectroscopic platforms, and culminates in the integrated interpretation of all data to build a cohesive structural assignment.

G cluster_0 Spectroscopic Analysis Workflow Prep Sample Preparation (Dissolution/Solid State) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Acquire Data IR IR Spectroscopy (ATR-FTIR) Prep->IR Acquire Data MS Mass Spectrometry (EI-MS) Prep->MS Acquire Data Interpret Integrated Data Interpretation NMR->Interpret IR->Interpret MS->Interpret Structure Structure Confirmation: This compound Interpret->Structure Confirm

Caption: General workflow for spectroscopic characterization.

G cluster_0 This compound a C₇H₅BrINO MW: 325.93 g/mol node_image

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides precise information on the connectivity, chemical environment, and stereochemistry of atoms.

Expertise & Experience: Causality in NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. For benzamides, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its high polarity, which effectively solubilizes the amide and prevents the exchangeable amide protons (-NH₂) from being obscured by residual water signals, a common issue in solvents like chloroform-d (CDCl₃).[1][2] The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine, iodine, and carbonyl group deshields the aromatic protons, shifting them downfield from the standard benzene signal (7.3 ppm).[3]

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures the acquisition of high-resolution spectra suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of solid this compound into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[5]

    • Ensure complete dissolution, using gentle vortexing if necessary. The solution must be transparent and free of solid particles.[4]

    • Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6]

    • Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.[6]

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire data over a spectral width of 0-12 ppm.

      • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

      • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire data over a spectral width of 0-200 ppm.

      • Use a proton-decoupled pulse sequence.

      • Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

      • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity, especially for quaternary carbons.[7]

Predicted NMR Data

The following data is predicted based on analysis of substituent effects and data from related structures.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-NH₂ (Amide) ~8.0, ~7.6 Broad Singlet - 2H
H-3 ~8.15 Doublet J ≈ 2.0 1H
H-5 ~7.95 Doublet of Doublets J ≈ 8.4, 2.0 1H

| H-6 | ~7.50 | Doublet | J ≈ 8.4 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) ~167
C-1 (-CONH₂) ~138
C-2 (-Br) ~120
C-3 ~142
C-4 (-I) ~98
C-5 ~131

| C-6 | ~130 |

Interpretation of Predicted Spectra
  • ¹H NMR Spectrum: The aromatic region is expected to show an AMX spin system for the three non-equivalent protons.

    • The two amide protons will appear as two distinct broad singlets due to hindered rotation around the C-N bond and their different environments relative to the ortho-bromo group.

    • H-3 is predicted to be the most downfield aromatic proton, appearing as a doublet due to coupling with H-5 (⁴J, meta-coupling). It is deshielded by the adjacent bromine and the ortho-amide group.

    • H-5 will be a doublet of doublets, showing coupling to both H-6 (³J, ortho-coupling) and H-3 (⁴J, meta-coupling).

    • H-6 will appear as a doublet due to coupling with H-5 (³J, ortho-coupling). It is expected to be the most upfield of the aromatic protons.

  • ¹³C NMR Spectrum: Seven distinct signals are expected.

    • The carbonyl carbon (C=O) will resonate significantly downfield (~167 ppm), which is characteristic for amides.[8]

    • The carbon bearing the iodine (C-4 ) will be shifted significantly upfield (~98 ppm) due to the "heavy atom effect" of iodine.[9]

    • The carbon bearing the bromine (C-2 ) will also be shifted upfield compared to an unsubstituted carbon, but less dramatically than the iodo-substituted carbon.

    • The remaining four aromatic carbons will appear in the typical aromatic region (125-145 ppm), with their precise shifts determined by the combined electronic effects of all three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality in IR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation and provides high-quality, reproducible spectra.[10][11] The predicted vibrational frequencies are highly characteristic. The primary amide group (-CONH₂) is expected to show a distinctive pattern: two N-H stretching bands (asymmetric and symmetric), a strong C=O stretch (Amide I band), and an N-H bending vibration (Amide II band).[12] Conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency compared to a saturated amide.[13]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrumental interferences from the sample spectrum.[14]

  • Sample Analysis: Place a small amount of this compound powder directly onto the center of the ATR crystal.[15]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[15]

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 32 to 64 scans at a resolution of 4 cm⁻¹. The typical range is 4000-600 cm⁻¹.[14]

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface as in step 1.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

Predicted Frequency (cm⁻¹) Vibration Type Functional Group Intensity
~3350 and ~3180 N-H Asymmetric & Symmetric Stretch Primary Amide Medium
~3080 C-H Aromatic Stretch Aromatic Ring Medium-Weak
~1660 C=O Stretch (Amide I) Primary Amide Strong
~1600 N-H Bend (Amide II) Primary Amide Strong
~1580, ~1470 C=C Aromatic Ring Stretch Aromatic Ring Medium
~1100-1000 C-N Stretch Amide Medium
~820 C-H Out-of-Plane Bend 1,2,4-Trisubstituted Ring Strong
~680 C-Br Stretch Aryl Bromide Medium-Strong

| ~550 | C-I Stretch | Aryl Iodide | Medium |

Interpretation of Predicted Spectrum
  • The two distinct peaks above 3100 cm⁻¹ are the hallmark of a primary amide's N-H bonds.[12][16]

  • A very strong, sharp absorption around 1660 cm⁻¹ (the Amide I band) is the most prominent feature and confirms the presence of the carbonyl group.[13][17]

  • The strong Amide II band near 1600 cm⁻¹, resulting from N-H bending, further confirms the primary amide group.[12]

  • Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic C=C stretching vibrations.[18]

  • A strong band around 820 cm⁻¹ is diagnostic for the C-H out-of-plane bending associated with the 1,2,4-trisubstitution pattern on the benzene ring.[17]

  • The absorptions in the lower frequency "fingerprint region" for C-Br and C-I stretches provide evidence for the specific halogen substituents.[18][19]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

Expertise & Experience: Causality in MS

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule.[20][21] This method imparts significant energy, leading to predictable and reproducible fragmentation, which is excellent for structural elucidation and library matching.[22] For aromatic amides, the most characteristic fragmentation pathway involves the cleavage of the C-N bond (alpha-cleavage) to form a stable benzoyl cation.[23][24][25] Subsequent loss of carbon monoxide (CO) from this cation is also a common and diagnostic fragmentation step.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the ion source. For a volatile and thermally stable solid like this compound, a direct insertion probe is suitable.

  • Ionization: Bombard the vaporized sample molecules with electrons accelerated to an energy of 70 eV.[21]

  • Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z Value Ion Identity / Origin Notes
325/327 [M]⁺˙ Molecular Ion Isotopic pattern (1:1) due to ⁷⁹Br/⁸¹Br
309/311 [M - NH₂]⁺ Loss of amino radical -
281/283 [M - NH₂ - CO]⁺ Loss of CO from benzoyl cation -
154/156 [C₆H₃Br]⁺˙ Phenyl cation fragment Loss of I and CONH₂
75 [C₆H₃]⁺ Phenyl fragment Loss of Br, I, and CONH₂

| 44 | [CONH₂]⁺ | Amide fragment | Result of alpha-cleavage |

Interpretation of Predicted Spectrum
  • Molecular Ion (M⁺˙): The most critical signal is the molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity (a "doublet") at m/z 325 and 327, corresponding to the isotopes ⁷⁹Br and ⁸¹Br. This pattern is definitive proof of the presence of one bromine atom.

  • Primary Fragmentation: The most likely initial fragmentation is the alpha-cleavage of the amide C-N bond, leading to the loss of an amino radical (•NH₂), producing a strong peak for the 2-bromo-4-iodobenzoyl cation at m/z 309/311 (also showing the bromine isotopic signature).[26][27]

  • Secondary Fragmentation: This benzoyl cation is expected to readily lose a neutral carbon monoxide (CO) molecule, resulting in a 2-bromo-4-iodophenyl cation at m/z 281/283.[24][25]

  • Other significant fragments may arise from the cleavage of the carbon-halogen bonds.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and comprehensive characterization of this compound. The predicted spectra, grounded in established chemical principles, offer a clear roadmap for researchers. ¹H and ¹³C NMR will define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy will rapidly confirm the presence of the key primary amide and aromatic functionalities. Finally, mass spectrometry will establish the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern, while fragmentation analysis corroborates the overall structure. The protocols and interpretations laid out in this guide constitute a self-validating system for the definitive structural elucidation of this compound.

References

An In-depth Technical Guide to Determining the Solubility Profile of 2-Bromo-4-iodobenzamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 2-Bromo-4-iodobenzamide. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required to generate a robust and reliable solubility profile in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly influences the biopharmaceutical characteristics of an active pharmaceutical ingredient (API).[1] Poor aqueous solubility, in particular, presents a major hurdle in drug development, often leading to diminished bioavailability and therapeutic efficacy. A comprehensive understanding of a compound's solubility in various organic solvents is equally crucial for processes such as purification, crystallization, and formulation.[1]

This compound (C₇H₅BrINO, MW: 325.93 g/mol ) is a halogenated benzamide derivative.[2] While specific data for this compound is limited, the solubility of the parent compound, benzamide, offers a predictive starting point. Benzamide is generally soluble in polar organic solvents and has limited solubility in water, a characteristic attributed to the interplay between its polar amide group and hydrophobic benzene ring.[3] The presence of bromo and iodo substituents on the benzene ring of this compound is expected to further influence its solubility profile by altering its polarity, molecular weight, and crystal lattice energy.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

  • Hydrogen Bonding: The amide group (-CONH₂) in this compound can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols and water.[3]

  • Dipole-Dipole Interactions: The polar nature of the amide group and the carbon-halogen bonds contribute to dipole-dipole interactions, enhancing solubility in polar aprotic solvents such as acetone and acetonitrile.

  • Van der Waals Forces: These are present in all molecules and are the primary forces of attraction in nonpolar solvents like hexane.

The interplay of these forces dictates the solubility of this compound in different classes of solvents.

Caption: Key intermolecular forces influencing solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid screening of suitable solvents.[4]

Protocol:

  • Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled tube.[4]

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.[4]

  • Mixing: Securely cap the tubes and vortex each sample vigorously for 30-60 seconds.[4]

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.[4]

  • Classification: Classify the solubility based on visual inspection as:[4]

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

This initial screening helps in selecting solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][5] It measures the concentration of a saturated solution that is in equilibrium with the undissolved solid.[5][6]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a saturated solution with excess solid remaining.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C or 37 °C).[6][7]

    • Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure the solution is fully saturated.[6][8] The time to reach equilibrium may need to be determined experimentally.[7]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration.[1][6][8]

    • If using filtration, ensure the filter does not adsorb the solute. Prerinsing the filter with the saturated solution can mitigate this.[8]

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[6][8]

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration from the analysis.

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis A Add excess This compound to vial B Add known volume of solvent A->B C Seal vial and place on shaker at constant temperature B->C D Equilibrate for 24-72 hours C->D E Centrifuge or filter to separate solid from supernatant D->E G Analyze supernatant and standards by HPLC or UV-Vis E->G F Prepare standard solutions F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for the shake-flask solubility determination method.

Predicted and Illustrative Solubility Profile

While experimental determination is essential, a predicted solubility profile for this compound can be extrapolated from the known solubility of benzamide and the principles of solute-solvent interactions. The following table presents an illustrative solubility profile. Note: This data is for illustrative purposes and must be experimentally verified for this compound. The data for benzamide is included for reference.[9][10]

Solvent ClassSolventPredicted Solubility of this compoundReference Solubility of Benzamide (Mole Fraction at 298.15 K)
Polar Protic WaterVery Low0.0024
MethanolHigh0.1771
EthanolModerate to High0.0886
1-PropanolModerate0.0592
1-ButanolModerate0.0416
Polar Aprotic AcetoneHigh0.1345
AcetonitrileModerate0.0216
Dimethyl Sulfoxide (DMSO)HighN/A
Ethyl AcetateLow to Moderate0.0253
Nonpolar TolueneVery LowN/A
HexaneVery LowN/A

The increased molecular weight and the presence of large, polarizable halogen atoms in this compound are likely to decrease its solubility compared to benzamide in many solvents due to stronger crystal lattice forces. However, specific interactions with certain solvents may lead to exceptions.

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound. By combining a foundational understanding of intermolecular forces with rigorous experimental methodologies like the shake-flask method, researchers can generate the critical data needed to advance their drug development and research activities. The provided protocols and illustrative data serve as a robust starting point for these essential investigations.

References

An In-depth Technical Guide to 2-Bromo-4-iodobenzamide (CAS No. 1261516-26-0) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-iodobenzamide, a key chemical intermediate with significant applications in modern pharmaceutical research, particularly in the development of targeted cancer therapies. This document will delve into its chemical and physical properties, safety and handling, synthesis, and its pivotal role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring both a bromine and an iodine atom on the benzene ring, allows for selective and differential reactivity in cross-coupling reactions, making it a valuable synthon for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261516-26-0[1][2]
Molecular Formula C₇H₅BrINO[3]
Molecular Weight 325.93 g/mol [3]
IUPAC Name This compound-
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Data not available; related compound 4-iodobenzamide melts at 215-217°C-
Boiling Point Data not available-
Solubility Data not available; likely soluble in polar organic solvents like DMF, DMSO-
Storage Store in a cool, dry, dark place.[3]-

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds such as 2-bromobenzamide, 4-bromobenzamide, and other halogenated benzamides.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
¹H NMR Aromatic protons (3H) are expected in the range of δ 7.0-8.0 ppm. The amide protons (2H) would likely appear as a broad singlet at a higher chemical shift.
¹³C NMR Six distinct signals for the aromatic carbons are expected, with the carbon atoms attached to the halogens and the carbonyl group showing characteristic downfield shifts.
IR (KBr) Characteristic peaks for N-H stretching of the amide group (~3400-3200 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Br and C-I stretching in the fingerprint region.
Mass Spec (EI) A molecular ion peak [M]⁺ at m/z 325 and 327 (due to bromine isotopes) would be expected, along with characteristic fragmentation patterns for benzamides.

Safety and Handling

This compound is a chemical compound intended for research and development purposes and should be handled by trained professionals in a laboratory setting. Based on safety data sheets for similar compounds, the following precautions are advised.[4][5][6][7]

Hazard Statements:

  • May be harmful if swallowed.[3]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Synthesis of this compound

Diagram 1: Plausible Synthetic Pathway for this compound

G start 2-Bromo-4-iodotoluene intermediate 2-Bromo-4-iodobenzoic acid start->intermediate Oxidation (e.g., KMnO₄) end_product This compound (CAS: 1261516-26-0) intermediate->end_product Amidation (e.g., SOCl₂, then NH₄OH)

Caption: Plausible synthetic route from 2-bromo-4-iodotoluene.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A primary and highly significant application of this compound is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[8]

The benzamide moiety of this compound is a crucial pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind to the catalytic site of the PARP enzyme.[10] The bromine and iodine atoms provide handles for further molecular elaboration through cross-coupling reactions to construct the final inhibitor scaffold.

Diagram 2: Role of this compound in PARP Inhibitor Synthesis

G intermediate This compound parp_inhibitor PARP Inhibitor Scaffold intermediate->parp_inhibitor Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) reagent Coupling Partner (e.g., boronic acid, alkyne) reagent->parp_inhibitor

Caption: General scheme for the use of this compound.

Experimental Protocol Insight: Suzuki Coupling for PARP Inhibitor Synthesis

The following is a generalized protocol based on common practices for Suzuki coupling reactions used in the synthesis of PARP inhibitors, illustrating how this compound could be utilized.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product, a key intermediate or the final PARP inhibitor.

Suppliers

This compound is available from various chemical suppliers that specialize in research and development chemicals. These include:

  • AK Scientific, Inc.[11]

  • Amadis Chemical[12]

  • Achmem[3]

  • BLDpharm[13]

  • Parchem[1]

  • R&D Mate[2]

References

molecular weight and formula of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-iodobenzamide for Advanced Research

This guide provides an in-depth technical overview of this compound, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind experimental choices and protocols, ensuring a robust and applicable understanding.

A foundational understanding of a molecule's properties is paramount for its effective use in any research or development pipeline. This compound is a di-halogenated aromatic compound whose structure offers distinct reactivity at multiple sites, a feature highly valued in combinatorial chemistry and lead optimization.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValue
Molecular Formula C₇H₅BrINO[1][2]
Molecular Weight 325.93 g/mol [1][2][3]
IUPAC Name This compound
CAS Number 1261516-26-0[1][4]
Canonical SMILES C1=CC(=C(C=C1I)Br)C(=O)N[1]
Appearance Typically an off-white to pale beige solid
Storage Keep in a dark place, Sealed in dry, Room Temperature[1]

Molecular Structure Diagram

The unique substitution pattern of this compound is the source of its synthetic versatility. The bromine and iodine atoms, along with the amide group, provide multiple handles for subsequent chemical modifications.

Synthesis_Workflow cluster_0 Activation Step cluster_1 Amidation & Purification Start 2-Bromo-4-iodobenzoic Acid (Starting Material) Activation Acyl Chloride Formation Reagent: SOCl₂ or (COCl)₂ Solvent: Anhydrous DCM/THF Start->Activation Reaction Intermediate 2-Bromo-4-iodobenzoyl chloride (Crude Intermediate) Activation->Intermediate Ammonolysis Ammonolysis Reagent: Conc. NH₄OH Conditions: 0 °C to RT Intermediate->Ammonolysis Purification Filtration, Washing & Recrystallization Ammonolysis->Purification Product This compound (Final Product) Purification->Product

References

The Multifaceted Pharmacology of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Simple Scaffold to a Plethora of Biological Activities

The benzamide core, a seemingly simple aromatic amide, has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide range of biological activities.[1] This technical guide provides an in-depth exploration of the potential biological activities of substituted benzamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and experimental protocols that are crucial for the discovery and development of novel benzamide-based therapeutics. The journey of benzamides from a chemical curiosity to a cornerstone of modern pharmacology is a testament to the power of chemical modification and rational drug design.[1]

Core Biological Activities and Mechanisms of Action

Substituted benzamides exert their pharmacological effects by interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs) and key enzymes involved in cellular signaling and regulation.[2] This section will explore the most prominent biological activities of this chemical class.

Dopamine Receptor Antagonism: The Foundation of Antipsychotic and Antiemetic Effects

A significant number of substituted benzamides are renowned for their antagonist activity at dopamine D2-like receptors (D2, D3, and D4).[2][3][4] This mechanism is the cornerstone of their application as both antipsychotic and antiemetic agents.[2][3][5]

Mechanism of Action: By blocking the binding of the neurotransmitter dopamine to its receptors, these compounds modulate downstream signaling pathways.[2] A primary consequence of D2 receptor antagonism is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This modulation of dopaminergic neurotransmission in specific brain regions is believed to alleviate the symptoms of psychosis and control nausea and vomiting.[4][6]

Notably, the selectivity of some substituted benzamides for different dopamine receptor subtypes contributes to their unique clinical profiles. For instance, amisulpride exhibits high selectivity for D2 and D3 receptors in the mesolimbic system, which may explain its efficacy against both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[6][7] At low doses, amisulpride is thought to preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and an antidepressant effect.[6] At higher doses, it acts on postsynaptic receptors, producing its antipsychotic effects.[6]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Benzamide Substituted Benzamide Benzamide->D2R Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to

Caption: Dopamine D2 receptor antagonism by substituted benzamides.

Enzyme Inhibition: A Gateway to Anticancer Therapies

In recent years, substituted benzamides have emerged as a promising class of enzyme inhibitors, particularly in the field of oncology. Their ability to target enzymes crucial for cancer cell survival and proliferation has opened new avenues for drug development.

Certain substituted benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2][8] HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.

Mechanism of Action: HDAC inhibitors, including those with a benzamide scaffold, typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme.[2][8] This interaction blocks the catalytic activity of HDACs, resulting in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. The substitution pattern on the benzamide ring is crucial for both the potency and selectivity of these inhibitors against different HDAC isoforms.[2][8][9] For example, a 2-substituted benzamide moiety has been shown to be a key zinc-binding group in highly selective and potent HDAC3 inhibitors.[8][10]

Experimental Workflow: HDAC Inhibition Assay

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis HDAC Recombinant HDAC Enzyme Incubation Incubate Enzyme, Substrate & Compound HDAC->Incubation Substrate Fluorogenic HDAC Substrate Substrate->Incubation Benzamide Substituted Benzamide (Test Compound) Benzamide->Incubation Developer Add Developer Solution Incubation->Developer Fluorescence Measure Fluorescence Developer->Fluorescence IC50 Calculate IC50 Value Fluorescence->IC50

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Substituted benzamides have also been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[11][12]

Mechanism of Action: PARP inhibitors capitalize on the concept of synthetic lethality. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-mediated DNA repair leads to an accumulation of DNA damage and ultimately, cancer cell death.[12] The benzamide moiety can serve as a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP and inhibiting its activity.[13][14]

Other Notable Biological Activities

The versatility of the substituted benzamide scaffold extends to a range of other biological targets:

  • Antiemetic Activity (Non-dopaminergic): Some substituted benzamides exhibit antiemetic effects through mechanisms independent of dopamine receptor antagonism.[15][16]

  • Anticancer (Other Mechanisms): Novel benzamide derivatives have shown antiproliferative activity against various cancer cell lines through mechanisms such as inducing oxidative stress-induced apoptosis.[17]

  • Smoothened (SMO) Antagonism: Certain benzamide derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is implicated in some cancers.[18]

  • Glucokinase Activation: Benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes.[19]

  • Antimicrobial and Antifungal Activity: Some novel benzamides have demonstrated promising larvicidal and fungicidal activities.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzamides is profoundly influenced by the nature and position of substituents on the benzamide core. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Key SAR Observations:

  • Dopamine Receptor Antagonists: The substitution pattern on the aromatic ring and the nature of the amine side chain are critical for affinity and selectivity towards dopamine receptor subtypes.[21]

  • HDAC Inhibitors: The group at the 2-position of the benzamide ring can significantly impact selectivity for different HDAC isoforms. For instance, a 2-methylthiobenzamide can confer high selectivity for HDAC3.[8][10] The length of the linker connecting the benzamide to a surface recognition domain also plays a crucial role in inhibitory potency.[9]

  • PARP Inhibitors: An electron-rich aromatic or heterocyclic system and a carboxamide group with at least one amide proton are generally required for potent PARP inhibition.[14]

  • Antitubercular Agents: For benzamides targeting Mycobacterium tuberculosis QcrB, smaller, electron-rich substitutions at the C-5 position of the benzamide core are favored for higher potency.[22]

Table 1: Exemplary Substituted Benzamides and their Biological Activities

Compound ClassExamplePrimary Biological TargetTherapeutic ApplicationKey Structural Features
AntipsychoticsAmisulprideDopamine D2/D3 ReceptorsSchizophrenia, Dysthymia[6][23]Methoxy and ethylsulfonyl groups on the aromatic ring; pyrrolidinyl-containing side chain.
AntiemeticsMetoclopramideDopamine D2 Receptors, 5-HT4 ReceptorsNausea and Vomiting[3][5]Amino, chloro, and methoxy substitutions on the aromatic ring; diethylaminoethyl side chain.
HDAC InhibitorsEntinostat (MS-275)Class I HDACsCancer[24][25][26]Pyridyl-containing cap group linked to a benzamide zinc-binding moiety.
PARP InhibitorsOlaparib (contains a related phthalazinone core)PARP1/2Cancer[27]The benzamide moiety is a key pharmacophore in many PARP inhibitors.[13]

Experimental Protocols: A Foundation for Discovery

The evaluation of the biological activity of substituted benzamides relies on a suite of robust in vitro and in vivo assays. This section provides a generalized protocol for a key assay in this field.

Dopamine D2 Receptor Binding Assay

Objective: To determine the affinity of substituted benzamides for the dopamine D2 receptor.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from cells expressing the receptor or brain tissue homogenates). The ability of a test compound (a substituted benzamide) to displace the radioligand is measured, and from this, its binding affinity (Ki) can be calculated.

Materials:

  • Membrane preparation containing dopamine D2 receptors

  • Radioligand (e.g., [³H]spiperone)

  • Test compounds (substituted benzamides) at various concentrations

  • Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol)

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate or individual tubes, add the assay buffer.

  • Addition of Components:

    • Add the test compound at a range of concentrations.

    • Add the radioligand at a fixed concentration (typically at or below its Kd).

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add the non-specific binding control.

  • Initiate Binding: Add the membrane preparation to all wells/tubes to start the reaction.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The substituted benzamide scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The diverse biological activities, from modulating neurotransmitter systems to inhibiting key enzymes in cancer, highlight the remarkable versatility of this chemical class. Future research will likely focus on the design of even more selective and potent benzamide derivatives, leveraging computational modeling and a deeper understanding of their interactions with biological targets. The exploration of novel substitution patterns and the application of innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of benzamide-based drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes: Selective Suzuki Cross-Coupling of 2-Bromo-4-iodobenzamide for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of Dihalogenated Scaffolds

In modern medicinal chemistry and drug development, the construction of complex molecular architectures with precision and efficiency is paramount. Biaryl amide scaffolds are privileged structures found in a multitude of pharmacologically active agents, from anti-inflammatory drugs to kinase inhibitors.[1][2][3][4] 2-Bromo-4-iodobenzamide has emerged as a highly valuable and versatile building block for the synthesis of these motifs. Its utility lies in the differential reactivity of its two halogen substituents, which allows for programmed, sequential functionalization through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical overview and field-proven protocols for the regioselective Suzuki-Miyaura cross-coupling of this compound. We will explore the fundamental principles governing selectivity, detail optimized reaction conditions, and offer practical guidance for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate.

The Principle of Regioselectivity: C-I vs. C-Br Bond Reactivity

The cornerstone of the strategic use of this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This disparity is exploited during the initial, and often rate-determining, step of the Suzuki-Miyaura catalytic cycle: the oxidative addition to a palladium(0) catalyst.[5]

The generally accepted order of reactivity for aryl halides in oxidative addition is: I > Br > Cl .[6][7] This trend is directly correlated with the carbon-halogen bond dissociation energies. The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst.[8] This allows for the selective activation and coupling at the C-4 (iodo) position under relatively mild conditions, while leaving the more robust C-2 (bromo) position intact for subsequent, more forcing transformations.[8][9] By carefully tuning the reaction parameters—catalyst, base, solvent, and temperature—chemists can achieve high yields of the mono-arylated 2-bromo-4-arylbenzamide intermediate, a versatile precursor for further molecular diversification.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for protocol optimization and troubleshooting.[10][11] The process is a well-defined catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[10]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; re_product [label="Ar-Ar'\n(Product)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning aryl_halide [label="Ar-X", shape=plaintext]; boronic_acid [label="Ar'-B(OR)₂", shape=plaintext]; base [label="Base", shape=plaintext]; borate [label="[Ar'-B(OR)₂(OH)]⁻", shape=plaintext];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"]; tm_complex -> re_product [style=dashed, arrowhead=none];

// Reactant inputs aryl_halide -> pd0 [style=dashed]; boronic_acid -> base [style=dashed, arrowhead=none]; base -> borate [style=dashed, arrowhead=none]; borate -> oa_complex [style=dashed]; }

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. This is the selectivity-determining step.[5][6]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[12][13]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][14]

Protocol 1: Regioselective Suzuki Coupling at the C-4 Position

This protocol is optimized for the selective coupling of an arylboronic acid at the C-4 (iodo) position of this compound, preserving the C-2 bromine for future transformations.

Table 1: Reagents and Materials for Selective C-4 Arylation

Reagent/MaterialPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0The limiting reagent.
Arylboronic AcidCoupling Partner1.1 - 1.3A slight excess ensures complete reaction.[8]
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)Pd(PPh₃)₄ or PdCl₂(dppf) are common choices.
BaseActivator2.0 - 3.0K₂CO₃ or K₃PO₄ are effective.[12]
Solvent SystemReaction Medium-Degassed 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O.
Inert GasAtmosphere-High-purity Argon or Nitrogen.
Step-by-Step Methodology:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure the reaction environment is free of oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 v/v ratio, to a concentration of ~0.1 M with respect to the starting material). The aqueous portion is critical for dissolving many inorganic bases and facilitating the transmetalation step.[15]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-bromo-4-arylbenzamide product.

Key Parameter Selection: The Rationale Behind the Choices

Catalyst and Ligand Selection

The choice of catalyst and its associated ligands is critical for success. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient for reactive C-I bonds, more challenging couplings may benefit from pre-catalysts like PdCl₂(dppf) combined with bulky, electron-rich phosphine ligands.[16] These advanced ligands can stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[6] For the second, more difficult coupling at the C-Br position, a more active catalyst system is often required.[17]

The Crucial Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid.[12][13] Weaker bases may not be sufficient to form the reactive boronate "ate" complex, leading to a sluggish or incomplete reaction. Conversely, an overly strong base can cause decomposition of sensitive substrates or promote side reactions.

Table 2: Comparison of Common Bases for Suzuki Coupling

BaseStrengthSolubility (Typical Solvents)Key Considerations
K₂CO₃ ModerateGood in aqueous mixturesA reliable, cost-effective first choice for many applications.[18]
Cs₂CO₃ StrongHighOften gives higher yields for difficult couplings but is more expensive.[14]
K₃PO₄ StrongModerateA strong, non-nucleophilic base often used in anhydrous conditions or for less reactive halides.[12]
KF WeakHighUsed for substrates with base-labile functional groups. Fluoride is thought to aid in the transmetalation step.[19]

Sequential Coupling Strategy: Accessing Tri-substituted Scaffolds

The true synthetic power of this compound is realized in a sequential coupling strategy. After the selective C-4 arylation and purification of the intermediate, the remaining C-2 bromine can be targeted in a second Suzuki-Miyaura reaction, typically under more forcing conditions.

Sequential_Coupling

Caption: A workflow illustrating the two-step strategy for synthesizing di-arylated benzamides.

This second coupling often requires a higher temperature (e.g., >100 °C), a more active catalyst system (e.g., one with a bulky, electron-rich ligand like SPhos or XPhos), and potentially a stronger base to achieve a reasonable reaction rate and yield.[19] This stepwise approach provides a modular and highly controlled route to complex, unsymmetrically substituted biaryl benzamides.[20]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

Table 3: Troubleshooting Guide for Suzuki Coupling

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(II) source not reduced, or Pd(0) oxidized).- Insufficiently strong base.- Low reaction temperature.- Ensure proper degassing. Use a Pd(0) source like Pd(PPh₃)₄.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[19]- Gradually increase the reaction temperature.
Protodeboronation - The boronic acid is unstable and hydrolyzes to the corresponding arene.- Common with heteroaryl or electron-rich boronic acids.- Use a more stable boronic ester (e.g., pinacol ester).[10]- Use anhydrous conditions with a base like K₃PO₄.- Minimize reaction time.
Dehalogenation - The aryl halide is reduced to an arene.- Can be promoted by high temperatures, certain bases, or hydride impurities.- Lower the reaction temperature.- Screen different ligands and bases.[10][21]- Ensure solvents are pure.
Homocoupling - Coupling of two boronic acid molecules.- Often caused by the presence of oxygen, which can generate Pd(II) species.- Rigorously degas all solvents and the reaction mixture.[10][22]- Use a Pd(0) source to avoid the need for in-situ reduction.[19]

References

application of 2-Bromo-4-iodobenzamide in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging Differential Halogen Reactivity: 2-Bromo-4-iodobenzamide as a Strategic Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of a Dihalogenated Scaffold

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes, and their dysregulation is a known cause of numerous diseases, most notably cancer.[1][2] This has established kinase inhibitors as a cornerstone of modern targeted therapy.[1] Within the medicinal chemistry landscape, certain molecular frameworks, often termed "privileged scaffolds," appear frequently in successful drug candidates due to their favorable binding and pharmacokinetic properties. The benzamide moiety is one such scaffold, forming the core of numerous approved kinase inhibitors.[3][4]

The challenge in drug discovery lies in the efficient and controlled synthesis of diverse molecular libraries to explore the chemical space around these scaffolds. This is where strategically functionalized building blocks become invaluable. This compound (CAS 1261516-26-0) is a premier example of such a building block.[5] Its utility is rooted in the differential reactivity of its two halogen atoms, which provides an orthogonal handle for sequential, regioselective chemical modifications. This guide details the , focusing on leveraging palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

The Core Principle: Regioselective Functionalization

The synthetic power of this compound stems from the significant difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-limiting step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-I bond is substantially weaker and therefore more reactive towards oxidative addition than the C-Br bond.[6][7]

This reactivity hierarchy (I > Br > Cl > F) allows for highly selective functionalization at the C-4 position (iodine) under milder conditions, while leaving the C-2 bromine atom untouched for subsequent transformations under more forcing conditions.[6][8][9][10] This stepwise approach is crucial for the convergent and efficient synthesis of complex drug candidates, minimizing protecting group manipulations and improving overall yield.

Caption: Sequential cross-coupling strategy using this compound.

Application in the Synthesis of Kinase Inhibitor Core Structures

The sequential coupling strategy can be applied to build scaffolds common in kinase inhibitors, such as those targeting the RAS-RAF-MEK-ERK pathway, which is frequently mutated in cancers like melanoma.[11] Below are protocols for key transformations.

Protocol 1: Suzuki-Miyaura Coupling at the C-4 Position

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties that often occupy the ATP-binding pocket of kinases.[11][12]

Scientist's Insight (Causality): We use a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. The base is crucial for activating the boronic acid partner for transmetalation to the palladium center. The reaction is run at a moderate temperature (e.g., 90 °C) to ensure selective reaction at the more labile C-I bond without disturbing the C-Br bond.[2][10]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Bubble the inert gas through the resulting mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to 90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-Bromo-4-(aryl)benzamide intermediate.

Protocol 2: Sonogashira Coupling at the C-4 Position

The Sonogashira coupling introduces a rigid alkyne linker, a valuable component for probing deeper pockets within a kinase active site or for subsequent click chemistry functionalization.[13][14]

Scientist's Insight (Causality): This reaction requires a dual-catalyst system: a palladium(0) source and a copper(I) co-catalyst (e.g., CuI).[9][13] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] An amine base like triethylamine (Et₃N) is used both as a base and often as a solvent. The reaction is typically run at room temperature to maximize selectivity for the C-I bond.[8][14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the crude product by flash column chromatography to afford the 2-Bromo-4-(alkynyl)benzamide intermediate.

Protocol 3: Buchwald-Hartwig Amination at the C-2 Position

Following the initial coupling at C-4, the remaining C-Br bond can be functionalized. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, creating the diarylamine motifs central to many Type I and Type II kinase inhibitors.[6][15][16][17]

Scientist's Insight (Causality): This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) to deprotonate the amine coupling partner.[15] A bulkier phosphine ligand (e.g., XPhos, RuPhos) is often necessary to facilitate the reductive elimination step, especially with the less reactive C-Br bond.[7] Higher temperatures are generally required compared to the initial C-I coupling.

Materials:

  • 2-Bromo-4-(R1)-benzamide intermediate (from Step 1) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the 2-Bromo-4-(R1)-benzamide intermediate, the amine, NaOt-Bu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC.

Data Summary and Troubleshooting

The following table summarizes representative conditions for the sequential functionalization of a dihaloaromatic scaffold, providing a predictive basis for reactions with this compound.[8][12]

Reaction TypePositionHalogenCatalyst/LigandBaseTemp. (°C)Typical Yield (%)
Suzuki-Miyaura C-4IodinePd(PPh₃)₄K₂CO₃9075-95
Sonogashira C-4IodinePd(PPh₃)₂Cl₂ / CuIEt₃N25-4070-90
Buchwald-Hartwig C-2BrominePd₂(dba)₃ / XPhosNaOt-Bu100-11060-85

Common Troubleshooting Issues:

  • Low Conversion: Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated, as both oxygen and water can deactivate the palladium catalyst.[7][8] Consider increasing catalyst loading or screening different phosphine ligands.[7]

  • Alkyne Homocoupling (Glaser Product) in Sonogashira: This side reaction is promoted by oxygen.[8] Ensure strict anaerobic conditions and consider reducing the amount of copper(I) co-catalyst.[8]

  • Hydrodehalogenation: This side product (where the halogen is replaced by hydrogen) can occur, especially at higher temperatures. If problematic, try lowering the reaction temperature or using a milder base.[7]

Caption: A generalized experimental workflow for palladium-catalyzed reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its key strategic advantage lies in the differential reactivity of the C-I and C-Br bonds, which enables a predictable, sequential, and regioselective approach to constructing complex molecular architectures. By employing a series of well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of benzamide-based compounds, accelerating the discovery of novel and potent kinase inhibitors for therapeutic development.

References

The Strategic Application of 2-Bromo-4-iodobenzamide in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of synthetic precursors is paramount to the efficient discovery of novel therapeutic agents. 2-Bromo-4-iodobenzamide has emerged as a strategically valuable building block, particularly in the development of anti-inflammatory drugs. Its utility is rooted in the differential reactivity of its two halogen substituents, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent disparity allows for a programmed, regioselective approach to molecular construction, enabling the sequential introduction of diverse chemical moieties through palladium-catalyzed cross-coupling reactions. This targeted functionalization is crucial for exploring the structure-activity relationships (SAR) of complex molecules and optimizing their pharmacological profiles.

This guide provides an in-depth exploration of this compound as a precursor for a significant class of anti-inflammatory agents: Poly(ADP-ribose) polymerase (PARP) inhibitors. While initially developed as anti-cancer agents, the role of PARP enzymes in regulating inflammatory responses is now well-established, opening a new frontier for their therapeutic application.[1][2] We will detail the scientific rationale, provide field-proven experimental protocols, and present the underlying biological pathways to equip researchers, scientists, and drug development professionals with the knowledge to leverage this versatile precursor in their discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthetic chemistry.

PropertyValueReference
CAS Number 1261516-26-0[3]
Molecular Formula C₇H₅BrINO[3]
Molecular Weight 325.93 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 198-202 °C
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol

The Rationale for Regioselective Synthesis

The synthetic power of this compound lies in the differential reactivity of its halogenated positions. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine bond. This reactivity hierarchy (C-I > C-Br) is the cornerstone of a regioselective cross-coupling strategy, allowing for the initial functionalization at the 4-position (iodine) while preserving the 2-position (bromine) for subsequent transformations. This stepwise approach is instrumental in the construction of complex heterocyclic systems, such as the phthalazinone core found in many PARP inhibitors.

Application Protocol I: Synthesis of a Phthalazinone-based PARP Inhibitor Intermediate via Sequential Cross-Coupling

This protocol outlines a representative synthesis of a key intermediate for a phthalazinone-based PARP inhibitor, a class of compounds with demonstrated anti-inflammatory properties through the modulation of the PARP signaling pathway.

Workflow for Phthalazinone Intermediate Synthesis

G A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Step 1 C 2-Bromo-4-alkynylbenzamide B->C D Intramolecular Cyclization (Hydrazine) C->D Step 2 E 7-Bromo-phthalazinone Intermediate D->E F Suzuki Coupling (Arylboronic Acid, Pd catalyst) E->F Step 3 G Final Phthalazinone Derivative F->G

Caption: Sequential synthesis of a phthalazinone derivative.

Step 1: Regioselective Sonogashira Coupling at the C-4 Position

Principle: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Leveraging the higher reactivity of the C-I bond, we can selectively introduce an alkynyl group at the 4-position of this compound.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Ethynyltrimethylsilane, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and degassed triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-bromo-4-alkynylbenzamide.

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial for the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

Step 2: Intramolecular Cyclization to Form the Phthalazinone Core

Principle: The introduction of the alkynyl group in Step 1 sets the stage for the formation of the phthalazinone ring system. Treatment with hydrazine will induce a cyclization reaction to form the bicyclic core.

Materials and Reagents:

  • 2-Bromo-4-alkynylbenzamide (from Step 1)

  • Hydrazine monohydrate

  • Ethanol

Protocol:

  • Dissolve the 2-bromo-4-alkynylbenzamide in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate (an excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield the 7-bromo-phthalazinone intermediate.

Step 3: Suzuki Coupling for Further Functionalization

Principle: With the phthalazinone core constructed and the bromine atom at the 7-position intact, a Suzuki-Miyaura coupling can be performed to introduce further diversity, which is critical for modulating the biological activity of the final compound.

Materials and Reagents:

  • 7-Bromo-phthalazinone intermediate (from Step 2) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture)

Protocol:

  • In a Schlenk flask, combine the 7-bromo-phthalazinone intermediate, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final phthalazinone derivative.

Trustworthiness of the Protocol: This sequential cross-coupling approach is a well-established and reliable method in medicinal chemistry for the synthesis of complex heterocyclic compounds. The differential reactivity of the C-I and C-Br bonds provides a high degree of control over the synthetic outcome.

Biological Context: PARP Inhibition in Inflammation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death.[2] However, emerging evidence has strongly implicated PARP-1 in the regulation of inflammation.[1] Overactivation of PARP-1, often triggered by oxidative stress and DNA damage inherent in inflammatory conditions, can deplete cellular energy stores (NAD+ and ATP), leading to cell dysfunction and death, thereby exacerbating tissue injury.

Furthermore, PARP-1 can act as a transcriptional co-activator for pro-inflammatory genes by interacting with transcription factors such as NF-κB.[1][2] By inhibiting PARP-1, the benzamide-derived compounds synthesized from this compound can disrupt this inflammatory cascade.

Signaling Pathway of PARP-1 in Inflammation

G cluster_0 A Inflammatory Stimuli (e.g., LPS, TNF-α) B Oxidative Stress DNA Damage A->B C PARP-1 Activation B->C E NF-κB Activation C->E D PARP Inhibitor (e.g., Phthalazinone derivative) D->C Inhibition F Pro-inflammatory Gene Transcription (TNF-α, IL-6) E->F G Inflammation F->G

Caption: PARP-1's role in the inflammatory cascade.

Conclusion

This compound represents a powerful and versatile precursor for the synthesis of novel anti-inflammatory agents, particularly PARP inhibitors. The strategic, regioselective functionalization enabled by the differential reactivity of its halogen atoms provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols and biological context provided herein offer a solid foundation for researchers to explore the potential of this valuable synthetic building block in the development of next-generation therapeutics for inflammatory diseases.

References

Application Notes & Protocols: Employing 2-Bromo-4-iodobenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1] FBDD leverages libraries of small, low-complexity molecules (fragments) to probe the binding landscape of a biological target.[1] These fragments, while typically exhibiting weak binding affinities (in the high micromolar to millimolar range), form highly efficient and specific interactions with their targets. The core principle of FBDD is that these initial weak-binding fragments can be elaborated into potent, drug-like molecules through structure-guided optimization.[2]

Within the diverse chemical space of fragment libraries, halogenated compounds, and specifically di-halogenated scaffolds like 2-Bromo-4-iodobenzamide, represent a class of particularly strategic probes. The inclusion of halogen atoms—especially bromine and iodine—offers distinct advantages in the FBDD workflow, from initial screening to hit validation and optimization. This guide provides a comprehensive overview and detailed protocols for the effective application of this compound in FBDD campaigns.

The Unique Utility of this compound in FBDD

The chemical architecture of this compound is not arbitrary; it is tailored to maximize its utility as a fragment. The presence of both a bromine and an iodine atom on the benzamide scaffold provides a unique set of tools for the medicinal chemist and structural biologist.

Causality Behind Experimental Choices:

  • Dual Halogenation for Enhanced Screening and Interaction: The bromine and iodine atoms serve multiple purposes. Bromine, with its significant anomalous scattering signal, is exceptionally useful in X-ray crystallography for unambiguously identifying the fragment's position and orientation within the protein's binding pocket, even with weak binding and partial occupancy.[3][4] Iodine, being a heavier halogen, can form strong halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen and sulfur in protein backbones or side chains, which can contribute significantly to binding affinity.

  • Orthogonal Vectors for Fragment Growth: The bromine at the 2-position and iodine at the 4-position provide two chemically distinct vectors for synthetic elaboration. This allows for a more comprehensive exploration of the surrounding chemical space during the hit-to-lead optimization phase.

  • The Benzamide Core: The benzamide moiety itself is a common pharmacophore that can participate in hydrogen bonding interactions through its amide group, anchoring the fragment in a binding site.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource
CAS Number 1261516-26-0[5][6]
Molecular Formula C₇H₅BrINO[5]
Molecular Weight 325.93 g/mol [5]
Appearance White to off-white solid[7]
Storage Sealed in dry, dark place at room temperature or 2-8°C[5][8]

FBDD Workflow Utilizing this compound

A typical FBDD campaign involves a series of integrated steps, from initial screening to hit validation and optimization. This compound is well-suited for use in multiple biophysical screening techniques.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (including this compound) Screen Primary Screening (e.g., Thermal Shift, NMR, SPR) Lib->Screen High concentrations Hits Initial Hits Screen->Hits Binding detected Ortho Orthogonal Screen (e.g., NMR if primary was TSA) Hits->Ortho Confirmation Xray X-ray Crystallography Ortho->Xray Structure determination Binding Binding Mode & Affinity Xray->Binding SBDD Structure-Based Design Binding->SBDD Chem Chemical Synthesis (Fragment Growing/Linking) SBDD->Chem Lead Potent Lead Compound Chem->Lead

Caption: FBDD workflow from fragment screening to lead optimization.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign using this compound.

Protocol 1: Primary Screening using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening.[9][10] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[11]

Principle: Ligand binding generally stabilizes the protein structure, leading to an increase in Tm. This shift (ΔTm) is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.[10][12]

Materials:

  • Target protein of high purity and stability

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay buffer (optimized for protein stability)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument with melt curve capability

  • 96- or 384-well PCR plates

Procedure:

  • Preparation of Reagents:

    • Prepare a working stock of this compound by diluting the 100 mM DMSO stock in the assay buffer to a suitable concentration (e.g., 10 mM). Self-validation: Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% to avoid protein destabilization.

    • Prepare a master mix containing the target protein (e.g., 2-5 µM final concentration) and the fluorescent dye (e.g., 5X final concentration) in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the this compound working solution to the sample wells to achieve the desired final screening concentration (typically 100-500 µM).

    • Include positive control wells (a known binder, if available) and negative control wells (buffer with DMSO only).

    • Add the protein/dye master mix to all wells. The final volume is typically 20-25 µL.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment:

      • Initial hold: 25°C for 2 minutes.

      • Temperature ramp: Increase from 25°C to 95°C at a rate of 0.5-1°C per minute.

      • Fluorescence readings are taken at each temperature increment.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • Calculate the Tm for each well, which is the midpoint of the unfolding transition (often determined from the peak of the first derivative of the melt curve).

    • A significant positive ΔTm (Tm of sample - Tm of DMSO control) of ≥ 2°C is typically considered a hit.

TSA_Principle cluster_0 Protein Unfolding cluster_1 Ligand Binding Effect Folded Protein Unfolded Protein Folded Protein->Unfolded Protein Heat Fluorescence Fluorescence Unfolded Protein->Fluorescence Dye Binding Folded Protein + Ligand Unfolded Protein + Ligand Folded Protein + Ligand->Unfolded Protein + Ligand Higher Temp. Increased Fluorescence at Higher Temp. Increased Fluorescence at Higher Temp. Unfolded Protein + Ligand->Increased Fluorescence at Higher Temp. Dye Binding Shift in Tm Shift in Tm

Caption: Principle of Thermal Shift Assay (TSA).

Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy

NMR spectroscopy is a powerful tool for hit validation as it can provide direct evidence of binding and information about the binding site.[13] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.[14]

Principle: In STD NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands via spin diffusion. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the bound ligand remain, confirming a direct interaction.

Materials:

  • Target protein (unlabeled)

  • This compound (hit from primary screen)

  • Deuterated NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and this compound (e.g., 500 µM) in the deuterated NMR buffer. Trustworthiness: The high ligand-to-protein ratio ensures that even weak binding can be detected.

    • Prepare a control sample of this compound alone in the same buffer to obtain a reference spectrum.

  • NMR Data Acquisition:

    • Acquire a 1D proton reference spectrum of the fragment alone.

    • For the protein-fragment sample, set up the STD NMR experiment:

      • Selective on-resonance saturation of the protein (e.g., at -1 ppm, where no ligand signals are present).

      • Off-resonance saturation (e.g., at 40 ppm).

      • A saturation time of ~2 seconds is a good starting point.

      • The difference spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.

  • Data Analysis:

    • In the STD difference spectrum, the presence of signals corresponding to the protons of this compound is a direct confirmation of binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest proximity to the protein, offering initial clues about the binding epitope.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution structural evidence of how a fragment binds to its target.[15] The bromine atom in this compound is a significant asset in this process.

Principle: A crystallized protein is soaked with the fragment, and the resulting complex is exposed to X-rays. The diffraction pattern allows for the calculation of an electron density map, revealing the atomic positions of the protein and the bound fragment.

Procedure:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration typically between 1-10 mM in a cryoprotectant-containing buffer. Expertise: The optimal soaking concentration and time must be determined empirically to maximize fragment occupancy without damaging the crystal.

    • Transfer a protein crystal into the soaking solution for a defined period (e.g., a few minutes to several hours).

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is crucial to collect data at a wavelength that maximizes the anomalous signal of bromine (around 0.92 Å).

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Calculate an anomalous difference Fourier map. Strong peaks in this map will correspond to the position of the bromine atom, unequivocally locating the fragment in the binding site.[3][4]

    • Build the full this compound molecule into the electron density and refine the structure.

    • Analyze the refined structure to understand the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[16]

Conclusion and Future Directions

This compound is a strategically designed fragment with significant potential in FBDD campaigns. Its di-halogenated nature provides distinct advantages for both initial hit identification and subsequent structural characterization, particularly in X-ray crystallography. The protocols outlined in this guide provide a robust framework for researchers to effectively employ this and similar halogenated fragments in their drug discovery efforts. The detailed structural information obtained from such studies will undoubtedly accelerate the rational design and optimization of novel, high-affinity lead compounds.

References

Application Notes & Protocols: Selective Palladium-Catalyzed Amination of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Aromatic C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors where arylamines represent a ubiquitous and critical structural motif.[1][2][3] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, offering a versatile and efficient methodology.[1][4][5][6] However, a significant challenge arises when the aromatic substrate is polyhalogenated, presenting multiple potential sites for reaction. Achieving site-selective amination on such scaffolds is paramount for the efficient synthesis of complex target molecules, obviating the need for cumbersome protecting group strategies and multi-step synthetic sequences.

This guide provides a detailed examination of the selective amination of 2-Bromo-4-iodobenzamide, a substrate featuring two different halogen atoms with distinct reactivities. The primary objective is to achieve selective C-N bond formation at the more reactive C-I bond, leaving the C-Br bond intact for potential subsequent transformations. This selective functionalization opens avenues for the streamlined synthesis of diverse molecular architectures from a common precursor.

We will delve into the mechanistic underpinnings that govern this selectivity, provide a meticulously optimized experimental protocol, and discuss the interpretation of results. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex aromatic compounds.

Mechanism & Selectivity: Exploiting the Halogen Reactivity Gradient

The selective amination of this compound hinges on the differential reactivity of the C-I and C-Br bonds towards the palladium catalyst. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[4][6] The rate of this oxidative addition step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl. This inherent reactivity difference is the cornerstone of achieving selectivity in polyhalogenated systems.

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst preferentially undergoes oxidative addition into the weaker, more labile carbon-iodine bond of this compound. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The key to selectivity lies in the significantly faster rate of oxidative addition at the C-I bond compared to the C-Br bond. By carefully controlling reaction conditions, particularly temperature and reaction time, the amination can be effectively directed to the iodo-position.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining for Selectivity) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + Amine + Base Pd_Amido Ar-Pd(II)-NR'R'' Complex Amine_Coordination->Pd_Amido Reductive_Elimination Reductive Elimination Pd_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product 2-Bromo-4-aminobenzamide Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition

Caption: Catalytic cycle for the selective amination of this compound.

Experimental Protocol: Selective Amination of this compound

This protocol outlines a general procedure for the selective palladium-catalyzed amination at the C-4 iodo position of this compound. Optimization may be required for different amine coupling partners.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
This compound>98% purity
Amine>98% purity, anhydrous
Palladium(II) Acetate (Pd(OAc)₂)Catalyst precursor
XantphosLigand
Cesium Carbonate (Cs₂CO₃)Base
TolueneAnhydrous, degassed
Schlenk flask or sealed vialFor inert atmosphere
Magnetic stirrer with heating
Standard glasswareFor workup and purification
Inert gas (Argon or Nitrogen)For atmosphere control

Step-by-Step Procedure

Experimental_Workflow start Start prep_flask 1. Prepare Reaction Vessel (Add solids: substrate, Pd(OAc)₂, Xantphos, Cs₂CO₃) start->prep_flask inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) prep_flask->inert_atm add_liquids 3. Add Liquids (Degassed toluene, amine via syringe) inert_atm->add_liquids reaction 4. Heat and Stir (e.g., 80-100 °C, monitor by TLC/LC-MS) add_liquids->reaction workup 5. Workup (Cool, dilute, filter, extract) reaction->workup purify 6. Purification (Column chromatography) workup->purify end End: Characterize Product purify->end

Caption: A streamlined workflow for the selective amination reaction.

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Liquids: Add degassed anhydrous toluene (to achieve a substrate concentration of approximately 0.1-0.2 M). Then, add the desired amine (1.2 equiv) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-4-aminobenzamide derivative.

Results and Discussion

Following the protocol described above with morpholine as the amine coupling partner, the selective amination of this compound is expected to proceed smoothly.

EntryAmineProductExpected YieldSelectivity (C-I vs C-Br)
1Morpholine4-(morpholin-4-yl)-2-bromobenzamide>85%>95:5
2Aniline4-anilino-2-bromobenzamide>80%>95:5
3n-Butylamine4-(butylamino)-2-bromobenzamide>80%>95:5

The high selectivity for amination at the C-I position is a direct consequence of the faster oxidative addition at this site. The choice of a bidentate phosphine ligand like Xantphos is crucial as it can stabilize the palladium catalyst and promote efficient reductive elimination.[2] Weaker bases such as cesium carbonate are often preferred over stronger alkoxide bases to minimize potential side reactions, such as hydrolysis of the benzamide functionality.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature- Use fresh Pd(OAc)₂ and ligand.- Ensure proper degassing of solvent and inerting of the reaction vessel.- Incrementally increase the reaction temperature (e.g., up to 110 °C).
Poor Selectivity - Prolonged reaction time- High reaction temperature- Monitor the reaction closely and stop once the starting material is consumed.- Reduce the reaction temperature.
Side Product Formation - Hydrolysis of the benzamide- Hydrodehalogenation- Ensure the use of an anhydrous base and solvent.- Consider a milder base (e.g., K₃PO₄).- Ensure a thoroughly inert atmosphere.

Conclusion

The palladium-catalyzed amination of this compound offers a robust and highly selective method for the synthesis of 4-amino-2-bromobenzamide derivatives. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, and through careful optimization of the catalytic system and reaction conditions, a high degree of chemoselectivity can be achieved. This protocol provides a reliable starting point for researchers seeking to functionalize polyhalogenated aromatic systems in a controlled and efficient manner, thereby facilitating the synthesis of complex molecules for a wide range of applications.

References

Application Notes & Protocols: Synthesis of Novel Benzamide Analogues for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of novel benzamide analogues, a cornerstone of modern medicinal chemistry. Benzamide derivatives are integral to a wide array of pharmacologically active compounds, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2][3] This document moves beyond a simple recitation of protocols to offer in-depth explanations of the underlying chemical principles, strategic considerations for reaction design, and robust, step-by-step methodologies for synthesis, purification, and characterization. Visual aids in the form of diagrams and structured data tables are included to enhance understanding and facilitate practical application in a research and development setting.

Introduction: The Significance of the Benzamide Scaffold

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom which is also bonded to a benzene ring, is a privileged scaffold in drug discovery.[1] Its prevalence is due to its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets. The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers continually explore new benzamide analogues to develop novel therapeutics with improved efficacy and safety profiles.[2] This guide focuses on providing the practical knowledge necessary to synthesize these valuable compounds.

Strategic Approaches to Benzamide Synthesis

The formation of the amide bond is a fundamental transformation in organic chemistry and a frequently employed reaction in medicinal chemistry.[4][5] Several reliable methods exist for the synthesis of benzamides, each with its own advantages and limitations. The choice of a specific synthetic route often depends on the availability of starting materials, the desired complexity of the final molecule, and the presence of other functional groups.

2.1. Classical Amide Bond Formation: Acyl Halides and Carboxylic Acids

The most traditional and direct method for synthesizing amides involves the reaction of a carboxylic acid or its more reactive derivative, an acyl chloride, with an amine.[6][7]

  • From Acyl Chlorides: This is a highly efficient method due to the high reactivity of acyl chlorides. The reaction is typically rapid and high-yielding. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.[]

  • From Carboxylic Acids using Coupling Reagents: Direct condensation of a carboxylic acid and an amine is thermodynamically challenging and often requires high temperatures.[6][9] To overcome this, various coupling reagents are employed to activate the carboxylic acid. Common examples include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[4][6][10]

2.2. Modern Cross-Coupling Methodologies

Modern synthetic chemistry has introduced powerful cross-coupling reactions that have expanded the toolkit for C-N bond formation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a mainstay for the formation of C-N bonds between aryl halides and amines.[11][12] It offers excellent functional group tolerance and allows for the synthesis of a wide range of substituted benzamides under relatively mild conditions.[11][13] The choice of palladium catalyst and ligand is crucial for the success of the reaction.[12]

  • Ullmann Condensation: A copper-catalyzed method, the Ullmann condensation, is another valuable tool for N-arylation.[14][15] While traditional Ullmann reactions often required harsh conditions, modern ligand-assisted protocols have made this method more accessible and versatile for the synthesis of N-aryl benzamides.[14][15]

2.3. Innovative and Green Synthetic Approaches

Recent advancements have focused on developing more sustainable and efficient synthetic methods.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating.[16][17] This technique is particularly advantageous for high-throughput synthesis of compound libraries.

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive platform for amide bond formation.[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative benzamide analogue.

3.1. General Synthetic Workflow

The synthesis of a novel benzamide analogue typically follows a well-defined workflow, from starting material selection to final product characterization.

G cluster_0 Synthesis cluster_1 Purification & Characterization Starting_Materials Starting Materials (e.g., Substituted Benzoic Acid, Amine) Reaction_Setup Reaction Setup (Solvent, Reagents, Catalyst) Starting_Materials->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis Final_Product Final Product (Pure Benzamide Analogue) Purity_Analysis->Final_Product

Caption: General workflow for the synthesis and characterization of benzamide analogues.

3.2. Protocol: Synthesis of N-(4-methoxyphenyl)benzamide via Acyl Chloride

This protocol details the synthesis of a simple benzamide derivative.

Materials:

  • Benzoyl chloride

  • p-Anisidine (4-methoxyaniline)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3.3. Protocol: Buchwald-Hartwig Amination for N-Aryl Benzamide Synthesis

This protocol provides a general procedure for a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromobenzamide)

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Anhydrous workup and purification reagents as described in 3.2.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (1.5-2.0 eq), the amine (1.2 eq), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and perform an aqueous workup as described in 3.2.

  • Purification and Characterization: Purify the product by column chromatography and characterize by appropriate analytical methods.

Analytical Characterization of Benzamide Analogues

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.[18]

4.1. Structural Elucidation Workflow

G Synthesized_Compound Purified Benzamide Analogue NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS, ESI) Synthesized_Compound->MS FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment (HPLC) Structure_Confirmation->Purity_Assessment Final_Data Comprehensive Data Package Purity_Assessment->Final_Data

Caption: Workflow for the analytical characterization of synthesized benzamides.

4.2. Key Analytical Techniques

Technique Purpose Key Information Obtained
¹H NMR Structural ElucidationNumber of protons, chemical environment, connectivity
¹³C NMR Structural ElucidationNumber and types of carbon atoms
Mass Spectrometry (MS) Molecular Weight DeterminationMolecular weight and fragmentation pattern
High-Performance Liquid Chromatography (HPLC) Purity AssessmentPurity of the compound and detection of impurities
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional Group IdentificationPresence of key functional groups (e.g., C=O, N-H)
Melting Point Purity and IdentityA sharp melting point range indicates high purity

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Many of the reagents used, such as acyl chlorides and organic solvents, are corrosive, flammable, and/or toxic. Handle them with care and consult the Safety Data Sheets (SDS) before use.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.[14]

Conclusion

The synthesis of novel benzamide analogues is a dynamic and crucial area of medicinal chemistry. This guide has provided a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and essential characterization techniques. By understanding the principles behind each step and adhering to rigorous experimental practice, researchers can confidently and efficiently synthesize new benzamide derivatives for the advancement of drug discovery.

References

The Strategic Application of 2-Bromo-4-iodobenzamide in the Synthesis of Novel Antipsychotic Agents: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Antipsychotic Drug Development

The landscape of antipsychotic drug discovery is in a perpetual state of evolution, driven by the need for therapies with improved efficacy and more favorable side-effect profiles. While the benzamide scaffold is a well-established pharmacophore in numerous antipsychotic agents, the exploration of novel substitution patterns on the benzamide ring offers a promising avenue for the development of next-generation therapeutics. This guide focuses on the strategic utilization of 2-Bromo-4-iodobenzamide , a versatile building block, in the rational design and synthesis of new chemical entities with potential antipsychotic activity.

The unique di-halogenation pattern of this compound, featuring a bromine atom at the 2-position and an iodine atom at the 4-position, presents a distinct advantage for synthetic chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions allows for a regioselective and sequential functionalization of the benzamide core. This controlled, stepwise introduction of diverse chemical moieties enables the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).

This document provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for its application in the synthesis of a novel antipsychotic scaffold, and methodologies for the preclinical evaluation of these newly synthesized compounds.

Section 1: The Synthetic Advantage of this compound

The cornerstone of this compound's utility lies in the hierarchical reactivity of its carbon-halogen bonds. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference forms the basis for selective cross-coupling reactions, allowing for the functionalization of the 4-position while leaving the 2-position intact for subsequent transformations.

This principle is elegantly demonstrated in two of the most powerful cross-coupling methodologies in modern medicinal chemistry: the Sonogashira coupling and the Buchwald-Hartwig amination.

Regioselective Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. When applied to this compound, this reaction proceeds with high selectivity at the C-4 position.

Sonogashira_Reaction This compound This compound Intermediate_1 2-Bromo-4-(alkynyl)benzamide This compound->Intermediate_1 Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N

Caption: Regioselective Sonogashira coupling at the C-4 position of this compound.

Regioselective Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, can be selectively performed at the C-4 position of this compound.[1] This allows for the introduction of a wide array of primary and secondary amines, which are common structural motifs in antipsychotic drugs.[1]

Buchwald_Hartwig_Reaction This compound This compound Intermediate_2 2-Bromo-4-(amino)benzamide This compound->Intermediate_2 Amine (R₂NH), Pd catalyst, Ligand, Base

Caption: Regioselective Buchwald-Hartwig amination at the C-4 position of this compound.

Section 2: Hypothetical Synthesis of a Novel Antipsychotic Scaffold

To illustrate the practical application of this compound, this section outlines a hypothetical, multi-step synthesis of a novel antipsychotic candidate, Compound X . This synthetic strategy leverages the principles of regioselective cross-coupling to build a molecule designed based on established pharmacophore models for dopamine D2 receptor antagonists.[2][3]

The design of Compound X incorporates a terminal alkyne for potential interaction with a hydrophobic pocket of the receptor and a piperazine moiety, a common feature in many antipsychotic drugs, introduced via a subsequent Buchwald-Hartwig amination.

Synthetic Workflow for Compound X

Synthetic_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation cluster_2 Step 3: Buchwald-Hartwig Amination Start This compound Step1_Product Intermediate A: 2-Bromo-4-((trimethylsilyl)ethynyl)benzamide Start->Step1_Product Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N Step2_Product Intermediate B: 2-Bromo-4-ethynylbenzamide Step1_Product->Step2_Product K₂CO₃, MeOH Step3_Product Compound X: 4-Ethynyl-2-(piperazin-1-yl)benzamide Step2_Product->Step3_Product Piperazine, Pd₂(dba)₃, Xantphos, Cs₂CO₃

Caption: A three-step synthetic workflow for the synthesis of the novel antipsychotic candidate, Compound X.

Detailed Synthetic Protocols

Protocol 2.2.1: Synthesis of Intermediate A: 2-Bromo-4-((trimethylsilyl)ethynyl)benzamide

  • To a solution of this compound (1.0 eq) in anhydrous and degassed triethylamine (Et₃N) are added trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A.

Protocol 2.2.2: Synthesis of Intermediate B: 2-Bromo-4-ethynylbenzamide

  • To a solution of Intermediate A (1.0 eq) in methanol (MeOH) is added potassium carbonate (K₂CO₃, 2.0 eq).

  • The mixture is stirred at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).

  • The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Intermediate B, which can often be used in the next step without further purification.

Protocol 2.2.3: Synthesis of Compound X: 4-Ethynyl-2-(piperazin-1-yl)benzamide

  • To a solution of Intermediate B (1.0 eq) and piperazine (1.5 eq) in anhydrous toluene are added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), Xantphos (0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • The reaction mixture is heated to 100-110 °C under an inert atmosphere for 12-18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Compound X.

Section 3: Preclinical Evaluation of Novel Antipsychotic Candidates

Once synthesized, novel compounds like Compound X must undergo a rigorous preclinical evaluation to assess their potential as antipsychotic agents. This evaluation typically involves a combination of in vitro and in vivo assays.

In Vitro Receptor Binding Assays

The primary mechanism of action of most antipsychotic drugs involves the modulation of dopamine D2 and serotonin 5-HT2A receptors.[4] Therefore, determining the binding affinity of a novel compound for these receptors is a critical first step.

Protocol 3.1.1: Dopamine D2 Receptor Binding Assay [5][6][7]

  • Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) from its binding site on membranes prepared from cells expressing the human D2 receptor is measured.[8]

  • Procedure:

    • Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound.

    • After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant).

Protocol 3.1.2: Serotonin 5-HT2A Receptor Binding Assay [9][10][11][12]

  • Principle: Similar to the D2 receptor binding assay, this competitive assay measures the ability of a test compound to displace a radiolabeled 5-HT2A receptor antagonist (e.g., [³H]-Ketanserin) from its receptor.[11]

  • Procedure:

    • Prepare cell membranes from a cell line expressing the human 5-HT2A receptor.

    • Incubate the membranes with [³H]-Ketanserin and a range of concentrations of the test compound.

    • Separate bound and free radioligand via filtration.

    • Measure the radioactivity and determine the IC₅₀ and Ki values.

Data Presentation: Receptor Binding Affinities

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Compound X Experimental ValueExperimental Value
Haloperidol (Reference) ~1-2~20-50
Risperidone (Reference) ~3-6~0.2-0.5
In Vivo Behavioral Models

In vivo models in rodents are essential for evaluating the potential antipsychotic-like effects and the propensity for extrapyramidal side effects (EPS) of a new compound.[13][14]

Protocol 3.2.1: Catalepsy Test (Bar Test) for EPS Liability [15][16][17][18][19]

  • Principle: Catalepsy, a state of immobility and muscular rigidity, is a well-established behavioral correlate of the extrapyramidal side effects induced by typical antipsychotics in rodents.

  • Procedure:

    • Administer the test compound to mice or rats at various doses.

    • At specified time points after administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time it takes for the animal to remove its paws from the bar (descent latency).

    • A significant increase in descent latency compared to vehicle-treated animals indicates a cataleptic effect.

Protocol 3.2.2: Forced Swim Test for Potential Antidepressant/Anxiolytic Effects [20][21][22][23][24]

  • Principle: The forced swim test is a behavioral despair model used to screen for antidepressant and anxiolytic activity. A reduction in immobility time is indicative of a potential therapeutic effect in these domains, which is a desirable feature for some atypical antipsychotics.

  • Procedure:

    • Place a mouse or rat in a cylinder of water from which it cannot escape.

    • After an initial period of vigorous activity, the animal will adopt an immobile posture.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

    • A decrease in immobility time after drug administration suggests potential antidepressant or anxiolytic properties.

Data Presentation: In Vivo Behavioral Effects

CompoundCatalepsy (MED, mg/kg)Forced Swim Test (MED for reduced immobility, mg/kg)
Compound X Experimental ValueExperimental Value
Haloperidol (Reference) ~0.5-1No significant effect
Clozapine (Reference) >30~5-10

Section 4: Structure-Activity Relationship (SAR) and Future Directions

The synthetic route outlined for Compound X provides a platform for generating a library of analogs to explore the structure-activity relationship. Key modifications could include:

  • Variation of the Alkynyl Substituent: Introducing different groups at the terminus of the alkyne to probe interactions with the receptor binding pocket.

  • Modification of the Piperazine Moiety: Substituting the piperazine ring or replacing it with other cyclic amines to modulate potency and selectivity.

  • Functionalization of the Amide: N-alkylation or N-arylation of the benzamide nitrogen to alter pharmacokinetic and pharmacodynamic properties.

By systematically synthesizing and evaluating these analogs using the protocols described above, researchers can build a comprehensive SAR profile and optimize the lead compound towards a clinical candidate.

Conclusion

This compound is a highly valuable and underutilized starting material in the quest for novel antipsychotic agents. Its unique di-halogenation pattern allows for a predictable and regioselective functionalization, enabling the efficient synthesis of diverse and complex benzamide derivatives. The protocols and methodologies presented in this guide provide a robust framework for researchers to leverage the synthetic potential of this compound and to rigorously evaluate the resulting compounds for their antipsychotic potential. Through the strategic application of modern synthetic chemistry and preclinical pharmacology, the exploration of this chemical space holds significant promise for the discovery of the next generation of safer and more effective treatments for psychotic disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-iodobenzamide (CAS: 1261516-26-0). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate with the desired purity. My approach here is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

General Purification Workflow

The purification strategy for this compound typically involves a primary purification step, such as column chromatography, to remove the bulk of impurities, potentially followed by recrystallization to achieve high purity for downstream applications. The choice depends on the impurity profile of your crude material.

crude Crude this compound workup Aqueous Workup (e.g., Na2S2O3 wash for excess I2) crude->workup dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate isolate Crude Isolate concentrate->isolate purity_check1 Purity Check (TLC/LC-MS) isolate->purity_check1 col_chrom Column Chromatography purity_check1->col_chrom Complex Mixture recrys Recrystallization purity_check1->recrys Crystalline Solid with Minor Impurities purity_check2 Purity Check (TLC/LC-MS) col_chrom->purity_check2 purity_check3 Purity Check (TLC/LC-MS) recrys->purity_check3 purity_check2->recrys Needs Polishing pure_product Pure Product (>98%) purity_check2->pure_product Purity Met purity_check3->col_chrom Still Impure purity_check3->pure_product Purity Met

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a direct question-and-answer format.

Question 1: I'm getting very low recovery after my silica gel column chromatography. Where is my product going?

Answer: Low recovery from column chromatography is a common and frustrating issue. The cause is often multifactorial.

  • Potential Cause 1: Irreversible Adsorption. this compound contains a primary amide group, which can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding or "streaking."

  • Expert Solution:

    • Deactivate the Silica: Before running the column, consider flushing the packed silica gel with your eluent system containing a small amount (0.5-1%) of triethylamine.[1] This base will neutralize the acidic sites on the silica, minimizing strong product-stationary phase interactions.

    • Optimize Eluent Polarity: An overly polar eluent can cause your compound to elute too quickly with impurities, while a too non-polar eluent will lead to long retention times and band broadening, increasing the chance of loss. Use Thin Layer Chromatography (TLC) to develop an optimal eluent system, aiming for an Rf value of 0.2-0.3 for the product.[2] For this compound, a gradient of ethyl acetate in hexanes is a good starting point.

    • Loading Technique: If your crude material is not highly soluble in the initial, non-polar eluent, avoid dissolving it in a stronger, more polar solvent for loading. This can disrupt the separation at the top of the column. Instead, use a "dry loading" technique: adsorb your crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of your packed column.[1]

Question 2: My impurities are co-eluting with the product during column chromatography. How can I improve the separation?

Answer: Co-elution occurs when impurities have a similar polarity and affinity for the stationary phase as your target compound.

  • Potential Cause: Isomeric Impurities. The synthesis of multisubstituted benzene rings can sometimes yield positional isomers (e.g., 3-Bromo-4-iodobenzamide), which often have very similar polarities and are notoriously difficult to separate.

  • Expert Solution:

    • Shallow the Gradient: If using a gradient elution, make it shallower. A slower, more gradual increase in polarity can often resolve closely eluting spots.[1]

    • Change the Solvent System: The interaction between solutes, solvent, and stationary phase is a complex equilibrium.[3] Sometimes, changing the nature of the polar component of the eluent (e.g., substituting ethyl acetate with a mixture of dichloromethane and acetone) can alter the relative affinities and improve separation, even if the overall "polarity" seems similar.

    • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, alumina (which comes in acidic, neutral, and basic forms) can be an effective alternative.[4] Given the amide functionality, neutral or basic alumina would be the logical choice to try.

Question 3: I'm trying to purify by recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" happens when a compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of a solid crystal lattice.[5]

  • Potential Cause: High Impurity Concentration or Inappropriate Solvent Choice. High levels of impurities can depress the melting point of your compound. Alternatively, the boiling point of your chosen solvent may be too high.

  • Expert Solution:

    • Add More Solvent: The immediate fix is to heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[6]

    • Slow Cooling is Critical: Allow the solution to cool very slowly. Rapid cooling (e.g., putting it directly into an ice bath) is a primary cause of oiling out. Let it cool to room temperature undisturbed over several hours.[2]

    • Induce Crystallization: Once the solution is at or below the compound's melting point, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5][6]

    • Re-evaluate Your Solvent System: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[2][7] Experiment with mixed solvent systems. For this compound, a polar protic solvent like ethanol or isopropanol paired with water as an anti-solvent is a promising system to investigate.

start Hot, Saturated Solution Cools oils_out Does it 'Oil Out'? start->oils_out yes_node YES oils_out->yes_node Yes no_node NO oils_out->no_node No reheat Re-heat to Dissolve Oil yes_node->reheat slow_cool Allow to Cool SLOWLY to Room Temperature no_node->slow_cool add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent add_solvent->slow_cool induce Induce Crystallization (Scratch or Seed) slow_cool->induce ice_bath Place in Ice Bath to Maximize Yield induce->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect

Caption: Troubleshooting decision tree for "oiling out" during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound? A1: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted precursors, such as 2-bromo-4-iodotoluene if the synthesis involves oxidation of the methyl group.

  • Positional Isomers: As mentioned, isomers formed during the halogenation steps are possible.

  • Hydrolysis Products: The amide can be hydrolyzed back to the corresponding carboxylic acid (2-bromo-4-iodobenzoic acid) under harsh acidic or basic conditions during workup.

  • Over-reaction Products: Formation of di-halogenated species or other byproducts due to poor reaction control.[8]

Q2: Which is the better primary purification method: column chromatography or recrystallization? A2: It depends on your crude purity.

  • Column chromatography is superior for separating mixtures with multiple components or impurities with polarities very different from the product.[9] It is generally the best first-pass purification method for a crude reaction mixture.

  • Recrystallization is an exceptionally powerful technique for achieving very high purity (>99%) if your material is already substantially pure (>85-90%) and crystalline.[9] It is excellent for removing small amounts of closely related impurities that may be difficult to separate by chromatography. A common and effective strategy is to perform column chromatography first, followed by a final recrystallization of the pooled, clean fractions to "polish" the product.

Q3: How do I confirm the purity and identity of my final product? A3: A single method is not sufficient; orthogonal validation is key.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a typical starting point for benzamide derivatives.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be preceded by TLC analysis to determine the optimal eluent.

  • Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.25 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar eluent (e.g., hexane).[3] Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica surface.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Carefully apply the sample to the top of the column. Alternatively, perform a dry load as described in the troubleshooting guide.[1][2]

  • Elution: Carefully add the eluent to the column and apply pressure. Begin collecting fractions. If a gradient is required, start with the non-polar solvent and gradually increase the proportion of the polar solvent.[1]

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[2]

Protocol 2: Purification by Recrystallization

This protocol requires preliminary solvent screening to find an appropriate solvent or solvent pair.

  • Solvent Screening: Test the solubility of small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room temperature and upon heating. An ideal solvent shows low solubility at room temperature and high solubility when hot.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the compound completely.[7][12]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This prevents premature crystallization.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[5][12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Data Summary

Parameter Column Chromatography Recrystallization Key Considerations
Typical Purity 95-98%[9]>99%[9]Recrystallization can achieve higher purity but requires a mostly pure starting material.
Typical Yield 75-90%[9]60-85%[9]Yield in recrystallization is highly dependent on solvent choice and product solubility.
Primary Application Removal of diverse impurities from crude mixtures.Final purification ("polishing") of a mostly pure compound.Often used sequentially for best results.
Common Solvents Hexane/Ethyl Acetate, Dichloromethane/MethanolEthanol/Water, Isopropanol, AcetonitrileSolvent choice is critical for success in both techniques.

References

identifying and minimizing side products in 2-Bromo-4-iodobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-4-iodobenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Our focus is on providing a deep, mechanistic understanding of potential side reactions to empower you to not only troubleshoot problems but also proactively optimize your experimental design for higher purity and yield.

Core Synthesis Overview and Key Challenges

The most reliable and common laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from 2-Bromo-4-iodobenzoic acid. This involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by amidation.

While straightforward in principle, the success of this synthesis hinges on meticulous control of reaction conditions to prevent the formation of key side products. The primary challenges are managing the high reactivity of the acyl chloride intermediate and preventing hydrolysis at multiple stages of the process.

Synthesis_Overview cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A 2-Bromo-4-iodobenzoic Acid B 2-Bromo-4-iodo-benzoyl Chloride A->B  SOCl₂ or (COCl)₂ C This compound (Product) B->C  NH₃ (aq) or NH₄OH S1 Hydrolysis to Starting Material B->S1 H₂O C->S1 H₃O⁺ / OH⁻ (Harsh Workup) Troubleshooting_Logic Start Problem: Starting Material (2-Bromo-4-iodobenzoic Acid) in Final Product CauseA Cause A: Incomplete Acyl Chloride Formation Start->CauseA CauseB Cause B: Hydrolysis of Acyl Chloride Start->CauseB CauseC Cause C: Hydrolysis of Product Amide Start->CauseC SolA Solution: - Excess SOCl₂ - Increase Temp/Time - Validate w/ MeOH quench CauseA->SolA SolB Solution: - Anhydrous Conditions - Inert Atmosphere - Reverse Addition CauseB->SolB SolC Solution: - Mild Workup - Use NaHCO₃ wash - Avoid strong acid/base CauseC->SolC

Technical Support Center: Optimizing Heck Coupling of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the Heck coupling of 2-bromo-4-iodobenzamide. The unique challenge of this substrate lies in achieving chemoselectivity, favoring the reaction at the more reactive carbon-iodine bond while leaving the carbon-bromine bond intact for subsequent transformations. This document provides a structured approach to troubleshooting and optimizing your reaction conditions, moving from frequently asked questions to in-depth, problem-specific guidance.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my Heck coupling of this compound resulting in low to no yield?

A: Low or no yield in this specific reaction is often multifactorial. The primary areas to investigate are the activity of your palladium catalyst, the choice of ligand, the base, the solvent, and the reaction temperature. Catalyst deactivation, often indicated by the formation of palladium black, is a common issue.[1]

Q2: I'm observing a mixture of products, with coupling occurring at both the bromo and iodo positions. How can I improve selectivity for the iodo position?

A: Achieving high chemoselectivity is dependent on exploiting the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and thus more susceptible to oxidative addition by the palladium(0) catalyst.[2] To favor reaction at the iodo position, milder reaction conditions are generally preferred. This includes using a lower temperature, a less reactive palladium precursor, and a carefully selected ligand that promotes selective oxidative addition.

Q3: What is "palladium black" and why is it forming in my reaction?

A: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of the solution. Its formation signifies catalyst decomposition. This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate choice of ligand that fails to stabilize the active Pd(0) species.[1][3]

Q4: Can I perform this reaction without a phosphine ligand?

A: While phosphine ligands are common, phosphine-free Heck reactions are possible.[4] In some cases, using an ionic liquid or specific palladium precursors like Pd(OAc)₂ with certain bases can facilitate the reaction without a traditional phosphine ligand.[5] However, for a challenging substrate requiring high selectivity, a well-chosen phosphine ligand often provides better control and higher yields.

Part 2: Troubleshooting Guide

This section is organized by common experimental problems. For each issue, a series of questions will guide you toward a solution.

Issue 1: Low to No Product Formation

Is your palladium catalyst active?

  • Palladium Precursor: While Pd(OAc)₂ is a common and effective precursor, its in-situ reduction to the active Pd(0) species can sometimes be inefficient.[6] For challenging substrates, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step.[7]

  • Catalyst Loading: While a low catalyst loading is desirable, it might be insufficient for a difficult coupling. If you suspect low reactivity, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial.

Is your ligand choice optimal?

  • Steric and Electronic Properties: The ligand's properties are critical. Electron-rich and bulky phosphine ligands generally promote the oxidative addition step, which is often rate-limiting.[8] For selective coupling at the iodo position, a ligand that is not overly reactive is needed to avoid activating the C-Br bond.

  • Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence catalyst activity and stability. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands.[8]

Are your reaction conditions appropriate?

  • Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the catalytic cycle.[6][9] Both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are used.[10] The choice of base can significantly impact the reaction rate and yield. If you are using an inorganic base, ensure it is finely powdered and well-dispersed in the reaction mixture.

  • Solvent Choice: Polar aprotic solvents like DMF, DMAc, and acetonitrile are commonly used in Heck reactions.[10] The solvent must be anhydrous and deoxygenated, as both water and oxygen can contribute to catalyst deactivation.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and reduced selectivity. A systematic approach to optimizing the temperature is recommended, starting at a lower temperature (e.g., 80 °C) and gradually increasing it.

Issue 2: Poor Chemoselectivity (Reaction at the Bromide)

Are your reaction conditions too harsh?

  • Temperature: As mentioned, high temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage. Reducing the reaction temperature is the first step in improving selectivity.

  • Reaction Time: Prolonged reaction times can also lead to the eventual reaction of the less reactive C-Br bond. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

Can you modulate the catalyst's reactivity?

  • Ligand Choice: A less electron-rich or more sterically hindered ligand can decrease the catalyst's reactivity, thereby enhancing the selectivity for the more reactive C-I bond. Experiment with a range of phosphine ligands to find the optimal balance between reactivity and selectivity.

Issue 3: Formation of Side Products

Are you observing reductive dehalogenation?

  • Hydride Source: The formation of a product where the halogen has been replaced by a hydrogen atom is known as reductive dehalogenation. This can occur if a hydride source is present in the reaction mixture. The base or solvent can sometimes act as a hydride source, especially at elevated temperatures.[11]

  • Mitigation: Ensure your solvent is pure and consider using a non-coordinating base.

Is Heck arylation of the product occurring?

  • Stoichiometry: If your product contains a reactive double bond, it can undergo a second Heck reaction with another molecule of the aryl halide. Carefully controlling the stoichiometry of your reactants, typically using a slight excess of the alkene, can minimize this side reaction.

Part 3: Experimental Protocols & Data

General Protocol for Optimizing Heck Coupling of this compound

This protocol outlines a systematic approach to optimizing the reaction conditions. It is recommended to perform these experiments in parallel to efficiently identify the optimal parameters.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, XPhos, SPhos)

  • Base (e.g., Et₃N, DIPEA, K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., DMF, DMAc, MeCN, Toluene)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (2.0-3.0 equiv).

  • Add the anhydrous, deoxygenated solvent.

  • Add the alkene (1.2-1.5 equiv).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 1: Comparison of Reaction Parameters for Optimization
ParameterCondition 1Condition 2Condition 3Condition 4
Pd Precursor Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄PdCl₂(dppf)
Ligand PPh₃P(o-tolyl)₃XPhosSPhos
Base Et₃NK₂CO₃Cs₂CO₃DIPEA
Solvent DMFDMAcTolueneMeCN
Temperature 80 °C100 °C120 °CRoom Temp.

Part 4: Visualizing the Process

The Heck Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Heck reaction, which proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][9]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene Ar-Pd(II)-X(L₂)(Alkene) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdII_Hydride H-Pd(II)-X(L₂)(Alkene Product) Elim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 HX + Base Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Change Pd precursor or ligand Check_Catalyst->Optimize_Catalyst No Check_Selectivity Is chemoselectivity an issue? Check_Conditions->Check_Selectivity Yes Optimize_Conditions Adjust base, solvent, or temperature Check_Conditions->Optimize_Conditions No Check_Side_Products Are side products forming? Check_Selectivity->Check_Side_Products Yes Optimize_Selectivity Lower temperature, change ligand Check_Selectivity->Optimize_Selectivity No Success Successful Reaction Check_Side_Products->Success No Optimize_Stoichiometry Adjust reactant ratios Check_Side_Products->Optimize_Stoichiometry Yes Optimize_Catalyst->Check_Catalyst Optimize_Conditions->Check_Conditions Optimize_Selectivity->Check_Selectivity Optimize_Stoichiometry->Check_Side_Products

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-iodobenzamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate through robust process optimization. We will delve into the causality behind experimental choices, providing troubleshooting workflows and detailed protocols grounded in established chemical principles.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is most reliably achieved through a two-stage process. The first stage involves the preparation of the precursor, 2-Bromo-4-iodobenzoic acid, followed by its conversion to the target amide in the second stage. Understanding the nuances of each stage is critical for maximizing overall yield.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amidation cluster_2 Stage 3: Purification Start Starting Material (e.g., 2-Bromo-4-iodoaniline) Precursor 2-Bromo-4-iodobenzoic acid Start->Precursor Diazotization, Sandmeyer Reaction Amidation Amidation Reaction Precursor->Amidation Activation & Ammonia Source CrudeProduct Crude this compound Amidation->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing logical steps to diagnose and resolve problems.

Question: My overall yield is low. How do I determine which stage of the reaction is failing?

Answer: Low overall yield is a common problem that requires systematic investigation. The first step is to isolate which of the two main stages—precursor synthesis or amidation—is underperforming.

  • Analyze the Intermediate: After completing Stage 1, isolate and purify a small sample of your 2-Bromo-4-iodobenzoic acid.

  • Confirm Identity and Purity: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to confirm the structure.[1][2] Assess purity using High-Performance Liquid Chromatography (HPLC) or by determining the melting point. The precursor, 2-bromo-4-iodobenzoic acid, should be a pure, crystalline solid.[3]

  • Calculate Stage-Wise Yield: Calculate the yield of this intermediate step.

    • If the yield of the precursor is low , focus your optimization efforts on Stage 1.

    • If the precursor yield is high (>85-90%) but the final yield is low , the amidation (Stage 2) or purification (Stage 3) is the likely culprit.

Troubleshooting_Yield Start Low Overall Yield Detected CheckPrecursor Isolate & Analyze Precursor: 2-Bromo-4-iodobenzoic acid Start->CheckPrecursor YieldCalc Calculate Yield of Stage 1 CheckPrecursor->YieldCalc PrecursorLow Precursor Yield is Low YieldCalc->PrecursorLow < 80% PrecursorHigh Precursor Yield is High YieldCalc->PrecursorHigh > 80% OptimizeStage1 Troubleshoot Stage 1: Precursor Synthesis PrecursorLow->OptimizeStage1 OptimizeStage2 Troubleshoot Stage 2: Amidation & Purification PrecursorHigh->OptimizeStage2

Caption: Decision workflow for troubleshooting low reaction yield.

Question: I've identified low yield in the amidation step. What are the best methods and how can I optimize them?

Answer: The direct reaction between a carboxylic acid and an amine (or ammonia) to form an amide is often inefficient without proper activation because of a competing acid-base reaction that forms a highly stable ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

There are two primary, highly effective strategies for this conversion:

  • Conversion to an Acyl Chloride: This is a classic and robust method. The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-Bromo-4-iodo-benzoyl chloride. This intermediate is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium hydroxide) to form the amide.[6]

    • Causality: The chloride ion is an excellent leaving group, making the acyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.[6]

    • Pitfall: Acyl chlorides are highly sensitive to moisture. Any water present will hydrolyze the acyl chloride back to the carboxylic acid, reducing your yield. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Coupling Agents: Peptide coupling agents are designed for forming amide bonds under mild conditions. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective.[4][7]

    • Causality: EDC activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate has a much better leaving group than the original hydroxyl group, facilitating the attack by ammonia.[4]

    • Advantage: This method avoids the harsh conditions and moisture sensitivity associated with acyl chlorides, making it ideal for sensitive substrates. Yields are often high, in the 70-90% range.[4]

Data Presentation: Comparison of Amidation Methods
MethodReagentsKey AdvantagesKey DisadvantagesTypical Yield
Acyl Chloride SOCl₂ or (COCl)₂, then NH₄OHRobust, high-yielding, uses common reagents.Harsh reagents, moisture-sensitive intermediate, produces acidic byproduct (HCl).[8]80-95%
Coupling Agent EDC or DCC, NH₄Cl, base (e.g., DIPEA)Mild conditions, high functional group tolerance, simple workup.[6]Reagents are more expensive, byproducts (urea) must be removed.70-90%[4]
Direct Thermal High concentration of ammonia, high heatSimple, one-step process.Requires high temperatures (>100°C), risk of decomposition, often lower yield.[5]Variable, often <60%

Question: My final product is impure after workup. What are the likely contaminants and what is the best purification strategy?

Answer: Common impurities include unreacted 2-Bromo-4-iodobenzoic acid and, if using a coupling agent, urea byproducts (e.g., dicyclohexylurea). The best purification method depends on the scale of your reaction and the nature of the impurities.

  • Acid Wash: First, wash your crude product in an organic solvent (like dichloromethane or ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate and dissolve any unreacted carboxylic acid, removing it into the aqueous layer.

  • Recrystallization: This is the most effective method for purifying solid organic compounds.[9]

    • Solvent Selection: The key is to find a solvent (or solvent pair) in which your this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For aryl halides and amides, common solvents to screen include ethanol, methanol, isopropanol, or mixtures like ethanol/water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot if there are insoluble impurities, and then allow the solution to cool slowly to form pure crystals, which can be collected by vacuum filtration.[9][10] Slow cooling is crucial to prevent the trapping of impurities within the crystal lattice.[10]

  • Column Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the next step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): Use Thin-Layer Chromatography (TLC) to develop an optimal eluent system. Aim for an Rf value of 0.2-0.3 for the desired product. A good starting point for a compound like this would be a mixture of hexane and ethyl acetate.[10]

Frequently Asked Questions (FAQs)

Q1: What are the essential analytical techniques for characterizing the final product?

  • ¹H and ¹³C NMR: Provides unambiguous structural confirmation by showing the connectivity of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental formula of the compound.[1]

  • FTIR Spectroscopy: Confirms the presence of key functional groups, particularly the amide C=O stretch (approx. 1650-1680 cm⁻¹) and N-H stretches (approx. 3100-3500 cm⁻¹).[11]

  • HPLC: Used to determine the purity of the final product.[12]

Q2: My reaction involving thionyl chloride (SOCl₂) turned black. What happened? This often indicates decomposition, which can be caused by excessive heat. The conversion of a carboxylic acid to an acyl chloride with SOCl₂ should be performed at a controlled temperature, often starting at 0°C and slowly warming to room temperature or refluxing gently. Overheating can lead to side reactions and charring.

Q3: When using EDC coupling, my yield is still low. What could be wrong? A common issue is an O-N acyl shift rearrangement of the activated intermediate, which is faster than the desired amine addition.[4] This forms a stable N-acylurea byproduct that will not react further. To mitigate this, ensure your ammonia source is present and ready for the reaction as soon as the carboxylic acid is activated. Some protocols also include additives like 1-Hydroxybenzotriazole (HOBt) which form a more stable active ester intermediate, suppressing the side reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-iodobenzoyl chloride

(Assumes 2-Bromo-4-iodobenzoic acid is the starting material)

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-iodobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 to 3.0 eq) dropwise at 0°C. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to see the disappearance of the starting material.

  • Once the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Bromo-4-iodobenzoyl chloride is a solid or oil and is typically used in the next step without further purification.

Protocol 2: Amidation of 2-Bromo-4-iodobenzoyl chloride
  • Dissolve the crude 2-Bromo-4-iodobenzoyl chloride from the previous step in a dry, aprotic solvent (e.g., THF or Dichloromethane) in a flask cooled to 0°C.

  • Slowly add concentrated ammonium hydroxide (NH₄OH, ~3-5 eq) dropwise to the cooled solution. A white precipitate of the amide will form immediately.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold organic solvent (like hexane or cold ethanol) to remove soluble impurities.

  • Dry the crude this compound under vacuum. The product can then be purified by recrystallization as described in the troubleshooting section.

References

Technical Support Center: Managing Regioselectivity of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

Welcome to the technical support center for 2-Bromo-4-iodobenzamide. This versatile difunctionalized aromatic building block presents unique opportunities for sequential and site-selective functionalization, a critical aspect in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of achieving high regioselectivity.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of reactions involving this substrate.

The primary determinant for regioselectivity in palladium-catalyzed cross-coupling reactions is the relative reactivity of the carbon-halogen bonds, which follows the established order: C-I > C-Br > C-Cl.[1][3] This differential reactivity allows for the selective functionalization at the more reactive C-4 position (iodine) under carefully controlled conditions, leaving the C-2 bromo group available for subsequent transformations.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.

Issue 1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: I am performing a cross-coupling reaction on this compound and obtaining a mixture of products, with substitution occurring at both the C-4 (iodo) and C-2 (bromo) positions. How can I improve the selectivity for the C-4 position?

Answer: Achieving high regioselectivity for the C-4 position hinges on exploiting the greater reactivity of the C-I bond.[1][2] If you are observing a lack of selectivity, consider the following factors:

  • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the C-Br bond cleavage, leading to a loss of selectivity.

    • Solution: Perform the reaction at a lower temperature. For many Suzuki and Sonogashira couplings, room temperature is sufficient to activate the C-I bond while leaving the C-Br bond intact.[4] For Buchwald-Hartwig aminations, which may require more forcing conditions, start at a lower temperature (e.g., 80 °C) and gradually increase if reactivity is low.[5]

  • Reaction Time: Prolonged reaction times, even at milder temperatures, can lead to the slow but eventual reaction at the less reactive C-2 position.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and the desired mono-substituted product is the major component.[3][4]

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand can significantly influence the reactivity and selectivity of the palladium catalyst.[6][7][8] Highly active catalyst systems designed for unreactive aryl chlorides may be too reactive for this substrate, leading to poor selectivity.

    • Solution: For selective coupling at the iodo position, standard palladium catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) are often effective.[4] Avoid highly electron-rich and bulky ligands in the initial screening for C-4 selectivity, as these can sometimes alter the expected reactivity pattern.[9]

  • Base: The strength and nature of the base can influence catalyst activity and, consequently, selectivity.

    • Solution: For Suzuki reactions, milder bases like K₂CO₃ or Cs₂CO₃ are often sufficient for selective C-I coupling. For Buchwald-Hartwig aminations, while strong bases like NaOt-Bu are common, a weaker base like K₃PO₄ might offer better selectivity in some cases.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position

Reagent/ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A standard, moderately active catalyst sufficient for C-I bond activation.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Base K₂CO₃ or Cs₂CO₃ (2.0 equivalents)Mild bases that are effective for Suzuki couplings without over-activating the catalyst.
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Common solvent systems for Suzuki reactions. Ensure solvents are degassed.
Temperature Room Temperature to 60 °CLower temperatures favor selective reaction at the more reactive C-I bond.
Reaction Time 4 - 16 hoursMonitor by TLC/LC-MS to avoid over-reaction.
Issue 2: Attempting Selective Functionalization at the C-2 (Bromo) Position Fails

Question: I have successfully functionalized the C-4 position and now want to perform a second cross-coupling reaction at the C-2 bromo position, but I am getting low to no conversion. What should I do?

Answer: The C-Br bond is significantly less reactive than the C-I bond, and the electronic and steric environment of the molecule has now changed. To achieve a reaction at the C-2 position, more forcing conditions are generally required.

  • Increased Temperature: The primary lever to pull is increasing the reaction temperature. Temperatures in the range of 100-120 °C are often necessary to induce oxidative addition at the C-Br bond.

  • More Active Catalyst System: The catalyst system that was suitable for the C-I coupling may not be active enough for the C-Br coupling.

    • Solution: Employ more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, which are known to facilitate the coupling of less reactive aryl bromides.[9] Alternatively, N-heterocyclic carbene (NHC) ligands can also be effective.[9]

  • Stronger Base: For reactions like the Buchwald-Hartwig amination, a stronger base such as NaOt-Bu or LiHMDS might be necessary to facilitate the catalytic cycle.[10]

  • Solvent Choice: Solvents with higher boiling points like toluene, xylene, or dioxane are suitable for the elevated temperatures required.[11]

Workflow for Sequential Cross-Coupling

Caption: Sequential functionalization workflow.

Issue 3: Competing Ortho-Metalation/C-H Functionalization

Question: I am attempting a halogen-metal exchange or a directed ortho-metalation, and I'm observing a complex mixture of products. How can I control the regioselectivity?

Answer: The benzamide functional group is a known directed metalation group (DMG), which can direct organolithium bases to deprotonate the ortho C-H bond (at the C-3 position).[12][13][14] This can compete with the desired halogen-metal exchange at the C-2 or C-4 positions.

  • Halogen-Metal Exchange (I > Br): Lithium-halogen exchange is generally a very fast reaction, with the rate following the trend I > Br > Cl.[15] To favor exchange over ortho-deprotonation, the reaction should be performed at very low temperatures (typically -78 °C to -100 °C).[16] At these temperatures, the kinetic acidity of the ortho proton is less likely to be overcome, while the halogen exchange remains facile, especially at the C-I bond.

    • Solution: Use an organolithium reagent like n-BuLi or t-BuLi at ≤ -78 °C in a solvent like THF. The C-4 iodo position will be the most likely site of exchange.

  • Ortho-Metalation: To favor deprotonation at the C-3 position, you would typically use a sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at slightly higher temperatures (e.g., -40 °C to 0 °C).[17][18] These bases are less prone to undergo halogen-metal exchange. However, given the presence of the halogens, achieving clean ortho-metalation can be challenging.

  • Benzamide as a Directing Group: The amide group's ability to coordinate with the metal center is key to its directing effect.[19][20] This interaction brings the base into proximity with the C-3 proton, facilitating its removal.[13]

Decision Pathway for Lithiation

G cluster_conditions Reaction Conditions A Desired Reaction Site B C-4 (Iodo) Position A->B Halogen-Metal Exchange C C-2 (Bromo) Position A->C Halogen-Metal Exchange (slower) D C-3 (Ortho C-H) Position A->D Directed Ortho- Metalation Cond1 n-BuLi or t-BuLi THF, -100 to -78 °C B->Cond1 C->Cond1 May require longer time or warming Cond2 LDA or LiTMP THF, -40 to 0 °C D->Cond2

Caption: Selecting conditions for site-selective lithiation.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on this compound in cross-coupling reactions?

A1: The reactivity is primarily governed by the carbon-halogen bond strength. Therefore, the order of reactivity for palladium-catalyzed cross-coupling is C-4 (Iodo) > C-2 (Bromo). The C-H bonds are generally unreactive under these conditions unless specific C-H activation protocols are employed.

Q2: Can I achieve selective coupling at the C-2 (bromo) position while leaving the C-4 (iodo) position intact?

A2: This is generally very challenging and not a standard synthetic strategy due to the inherent reactivity difference (C-I >> C-Br). While some specialized catalyst systems with bulky ligands have been reported to invert selectivity in certain dihaloarene systems, this is not a predictable or general outcome.[9] The most reliable approach is to functionalize the C-4 position first, followed by the C-2 position.

Q3: How does the benzamide group influence regioselectivity?

A3: In palladium-catalyzed cross-coupling, the benzamide group's electronic effect is generally secondary to the dominant halogen reactivity difference. It is an electron-withdrawing group, which can slightly activate the ring towards oxidative addition. Its primary influence on regioselectivity is seen in directed ortho-metalation reactions, where it acts as a powerful directing group for deprotonation at the C-3 position.[13][21]

Q4: Which analytical techniques are best for confirming the regioselectivity of my product?

A4: A combination of techniques is recommended for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D ¹H and ¹³C NMR will show characteristic shifts and coupling patterns for the aromatic protons. 2D NMR techniques like HMBC and HSQC are invaluable for confirming connectivity. Long-range ¹H-¹³C coupling constants can also be used to definitively assign substitution patterns.[22]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that a mono-substitution has occurred.

  • X-ray Crystallography: If a suitable crystal can be obtained, this provides unequivocal proof of the regiochemistry.

Q5: My reaction is not working at all. What are some general troubleshooting steps?

A5: If you are experiencing a complete lack of reactivity, consider these general points for cross-coupling reactions:[23][24]

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) as the active Pd(0) catalyst is oxygen-sensitive.

  • Reagent Purity: Verify the purity of your this compound, coupling partner, and solvents. Boronic acids, in particular, can degrade over time.

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition.[23] This can be caused by impurities, high temperatures, or an unstable ligand. Consider using a more robust pre-catalyst or ligand.

  • Solvent and Base: Ensure all solvents are anhydrous and properly degassed. The base must be of high quality and appropriate for the specific reaction.

References

safe handling and storage procedures for 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Bromo-4-iodobenzamide (CAS RN: 1261516-26-0). The information herein is designed to anticipate and address practical challenges encountered during experimental work, ensuring both personnel safety and experimental integrity.

Hazard and Safety Summary

Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is a halogenated aromatic amide, a class of substances that requires careful management in a laboratory setting.[1][2]

Hazard Category Description & Precautionary Statements (P-Statements) GHS Pictogram
Acute Toxicity (Oral) H302: Harmful if swallowed.[3][4][5] P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4][6]
alt text
Skin Irritation H315: Causes skin irritation.[3][4][7] P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][7]
alt text
Eye Irritation H319: Causes serious eye irritation.[3][4][7] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
alt text
Skin Sensitization H317: May cause an allergic skin reaction.[4] P272: Contaminated work clothing must not be allowed out of the workplace.[4]
alt text
Respiratory Irritation H335: May cause respiratory irritation.[4][5] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[4]
alt text

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of this compound.

Q1: What are the essential Personal Protective Equipment (PPE) requirements for handling this compound?

A1: Due to its hazardous properties, a stringent PPE protocol is mandatory.[8] At a minimum, you must wear:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal are required. If there is a risk of splashing, a face shield should be worn over the goggles.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[9] If handling larger quantities or for prolonged periods, consider double-gloving or using thicker gloves like neoprene or butyl rubber.[8] Always change gloves immediately if they become contaminated.

  • Body Protection: A long-sleeved, fully-fastened laboratory coat is required to protect against skin contact.[8][9]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[4][9][10] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4][11]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: Proper storage is critical to maintain the compound's integrity. The primary concerns are sensitivity to light and air.[12]

  • Container: Store in a tightly closed, properly labeled container to prevent contamination and reaction with atmospheric moisture.[7][10][13]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[12]

  • Temperature: Store in a cool, dry, and well-ventilated area.[7][10][14] Recommended storage temperatures are often room temperature or refrigerated (2-8°C).[3][15]

  • Light: Keep the container in a dark place, such as a cabinet, or use an amber vial to protect the compound from light, as similar halogenated compounds can be light-sensitive, leading to discoloration and degradation.[3][7][12]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials like acids and bases.[10][13][16]

Q3: How must I dispose of waste containing this compound?

A3: As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9][17]

  • NEVER pour this compound or its solutions down the drain.[9][10]

  • Solid Waste: Collect solid waste (e.g., contaminated paper towels, gloves, excess reagent) in a clearly labeled, sealed container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][13][17] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[14]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidelines.[14]

Q4: What is the appropriate first aid response for accidental exposure?

A4: Immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][18]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[7][18] Seek medical attention if irritation or an allergic reaction develops.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the victim drink two glasses of water. Seek immediate medical attention.[4][6]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Q: I opened a new bottle of this compound and noticed the powder is beige or slightly yellow, not pure white. Is it degraded?

A: While the expected appearance is often a white to beige powder, slight discoloration to yellow can occur, especially in older batches or if the compound has had minor exposure to light or air.[7][12]

  • Causality: Halogenated aromatic compounds, particularly those containing iodine, can be sensitive to light and may slowly decompose or discolor over time.[12] The presence of trace impurities can also contribute to color.

  • Recommended Action: For most synthetic applications, such as palladium-catalyzed cross-coupling reactions, a slight off-white or beige color may not significantly impact reactivity. However, for applications requiring very high purity (e.g., reference standards), the purity should be verified by an analytical method like NMR or LC-MS before use. If the material is dark brown or shows significant signs of decomposition, it is best to discard it.

Q: I spilled about 100 mg of the solid powder inside the chemical fume hood. What is the correct cleanup procedure?

A: A small spill of a solid powder must be handled carefully to prevent aerosolization and contamination.

  • Causality: Improper cleanup can generate dust, increasing the risk of inhalation and spreading contamination.[6]

  • Recommended Action:

    • Ensure your PPE (gloves, lab coat, safety goggles) is on.

    • Do NOT use a dry brush or paper towel to sweep it, as this will generate dust.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[14]

    • Carefully sweep or scoop the mixture into a designated hazardous waste container.

    • Wipe the area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol or ethanol) to decontaminate the surface.

    • Place all cleanup materials (gloves, wipes, absorbent) into a sealed bag or container and label it as "Halogenated Hazardous Waste."[14]

Detailed Experimental Protocol: Weighing and Dispensing

This protocol outlines the standard operating procedure for safely weighing and dispensing this compound powder. The causality for these steps is rooted in minimizing exposure and preventing contamination.

Objective: To accurately weigh a specific mass of this compound while ensuring operator safety and preventing cross-contamination.

Materials:

  • This compound

  • Analytical balance

  • Spatula (non-metallic, e.g., ceramic or PTFE-coated, is preferred to avoid potential static or reactivity)

  • Weighing paper or glass vial

  • Appropriate PPE (see FAQ A1)

Procedure:

  • Preparation and Engineering Controls:

    • Confirm that the chemical fume hood is functioning correctly.[8]

    • Designate a specific area within the fume hood for this task to contain any potential spills.[8]

    • Place the analytical balance inside the fume hood if possible. If not, place it as close as possible and perform the transfer within the hood's capture zone.

  • Donning PPE:

    • Put on all required PPE before handling the chemical container.

  • Handling the Compound:

    • Bring the sealed container of this compound into the fume hood.

    • Allow the container to equilibrate to the ambient temperature before opening to prevent condensation of atmospheric moisture.

    • Place the weighing vessel (paper or vial) on the balance and tare it.

    • Slowly open the main container. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, carefully transfer a small amount of the powder to the weighing vessel. Keep the stock bottle opening as far from the weighing vessel as is practical to prevent contamination.

    • Add or remove small amounts of the compound until the desired mass is reached.

    • Once the desired mass is achieved, securely close the main container of this compound.

  • Post-Handling and Cleanup:

    • Wipe the spatula clean with a solvent-dampened wipe.

    • Decontaminate any surfaces within the fume hood that may have come into contact with the powder.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of gloves and any disposable items in the designated halogenated waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.[4]

Logical Workflow Diagram

The following diagram outlines a decision-making process for responding to a chemical spill of this compound.

SpillResponse start Spill of this compound Occurs check_size Is the spill large or outside of a fume hood? start->check_size evacuate Evacuate Immediate Area Alert Supervisor & EH&S (Follow Emergency Protocol) check_size->evacuate Yes small_spill Small Spill (<1g) Contained in Fume Hood check_size->small_spill No ppe_check Ensure Proper PPE is Worn (Goggles, Lab Coat, Double Gloves) small_spill->ppe_check cleanup 1. Cover spill with inert absorbent (sand). 2. Gently sweep mixture into waste container. 3. Decontaminate area with a damp cloth. ppe_check->cleanup disposal Dispose of all cleanup materials as Halogenated Hazardous Waste. cleanup->disposal end Procedure Complete disposal->end

Caption: Decision workflow for responding to a this compound spill.

References

addressing solubility issues of 2-Bromo-4-iodobenzamide in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-4-iodobenzamide

A Guide to Overcoming Solubility Challenges in Reaction Media

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that managing the solubility of key reagents is critical to the success of your synthetic campaigns. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the solubility issues you may encounter with this compound. We will move beyond simple solvent lists to explore the underlying principles and provide robust, validated protocols to ensure your reactions proceed smoothly and efficiently.

Troubleshooting Guide & FAQs

This section addresses the most common solubility challenges encountered with this compound in a direct question-and-answer format.

Question 1: What are the basic solubility characteristics of this compound, and which solvents should I consider first?

Answer: this compound is a poly-halogenated aromatic amide. Its structure confers a high molecular weight (325.93 g/mol ) and a crystalline solid nature, which inherently limit its solubility.[1] The polar amide group (-CONH₂) allows for hydrogen bonding, suggesting some affinity for polar solvents. However, the large, hydrophobic, and electron-rich benzene ring dominates its character, making it poorly soluble in water and non-polar aliphatic solvents like hexanes.

For initial trials, you should prioritize polar aprotic solvents, which are excellent at solvating a wide range of organic molecules.

Recommended Starting Solvents:

  • Amide Solvents: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)

  • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF[2]

  • Sulfoxides: Dimethyl sulfoxide (DMSO)

Causality: These solvents have high dielectric constants and are effective hydrogen bond acceptors, which helps disrupt the crystal lattice of the solid benzamide.[3] They are also commonly used in cross-coupling reactions where this substrate is often employed.[2]

Question 2: My compound is not dissolving sufficiently at room temperature in my chosen solvent. What is the most reliable next step?

Answer: Gentle heating is the most common and effective next step. The solubility of most solids in organic solvents increases with temperature.[4][5] This is because the additional thermal energy helps overcome the lattice energy of the solid and promotes the endothermic process of dissolution.[4]

Recommended Protocol for Thermal Enhancement:

  • Initial Setup: In your reaction vessel, add the this compound and your chosen solvent (e.g., Dioxane or Toluene).

  • Stirring: Begin vigorous stirring. Mechanical stirring is preferred for larger scale reactions to ensure good thermal transfer and prevent localized overheating.

  • Controlled Heating: Gradually increase the temperature of the reaction mixture using an oil bath and a temperature controller. We recommend increasing in 10-15 °C increments.

  • Visual Monitoring: Observe the mixture closely. Note the temperature at which all the solid dissolves.

  • Caution: Do not exceed the boiling point of your solvent. More importantly, be aware of the thermal stability of your other reagents and the catalyst system. Many palladium catalysts, for instance, can be sensitive to prolonged exposure to high temperatures. Always consult the literature for the thermal stability limits of your specific reaction components.

Question 3: Heating my reaction mixture is causing decomposition or unwanted side-products. How can I enhance solubility under milder conditions?

Answer: This is a classic challenge where thermal energy is not a viable solution. In this case, the use of a co-solvent system is the preferred strategy. A co-solvent is a second solvent added to the primary solvent to modify its overall properties and enhance the solubility of a solute.[6][7]

Mechanism of Co-Solvency: A carefully chosen co-solvent can disrupt the intermolecular forces of the primary solvent, creating a new environment with a polarity profile that is more favorable for dissolving the solute.[6] For a molecule like this compound, adding a small amount of a highly polar aprotic solvent like DMF or DMSO to a less polar solvent like Toluene or Dioxane can create "micro-environments" that effectively solvate the polar amide group while the bulk solvent interacts with the aromatic ring.

Common Co-Solvent Systems for Cross-Coupling Reactions:

  • Toluene/DMF

  • Dioxane/Water (Water is often a necessary co-solvent in Suzuki-Miyaura reactions)[2][8]

  • THF/DMAc

It is crucial to optimize the ratio of the co-solvents, as an incorrect ratio can sometimes decrease solubility. An experimental approach is always recommended (see Protocol 2).

Question 4: My this compound dissolved completely at the start of the reaction, but I see a precipitate forming as the reaction progresses. What is happening?

Answer: This phenomenon, known as "crashing out," can be attributed to several factors:

  • Change in Solvent Composition: The reaction itself consumes starting materials and generates products and byproducts. These new molecules can alter the overall polarity and solvating power of the reaction medium, causing your starting material or an intermediate to precipitate.

  • Supersaturation: If you achieved dissolution by heating and then the reaction was allowed to cool slightly, the solution may have become supersaturated. Any slight perturbation (like the formation of product crystals) can induce rapid precipitation.

  • Product Insolubility: The precipitate may not be your starting material. It could be your desired product, an intermediate, or a byproduct that is insoluble in the reaction medium.

Troubleshooting Steps:

  • Sample and Analyze: Carefully extract a small sample of the slurry (both the liquid and solid components). Dissolve the solid in a good solvent (like DMSO) and analyze both the liquid and solid portions by TLC or LCMS. This will definitively identify the precipitate.[9]

  • Increase Solvent Volume: If the precipitate is your starting material, the most straightforward solution is to add more solvent to the reaction.

  • Re-evaluate Your Solvent System: If the product is precipitating, this can sometimes be beneficial for driving the reaction to completion (Le Châtelier's principle). However, it can also lead to impure, occluded material. You may need to switch to a solvent system that can dissolve all components throughout the reaction's course.

Experimental Protocols & Workflows

Protocol 1: Systematic Qualitative Solubility Screening

This protocol provides a rapid and material-sparing method to identify promising solvents.[10]

Materials:

  • This compound

  • Set of 1.5 mL vials

  • Selection of solvents (e.g., THF, Toluene, DMF, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Label a vial for each solvent to be tested.

  • Add Solute: Add approximately 10 mg of this compound to each vial.

  • Add Solvent: Add 0.5 mL of the corresponding solvent to each vial.

  • Mixing: Cap the vials securely and vortex each sample for 60 seconds.

  • Observation & Classification: Allow the samples to stand for 5 minutes. Visually inspect for undissolved solid and classify the solubility according to the table below.

Table 1: Solubility Classification

ClassificationObservationImplication
Freely Soluble No visible solid particles remain.Excellent candidate for primary solvent.
Partially Soluble Some solid remains, but a significant portion has visibly dissolved.Candidate for use with heating or as a co-solvent.
Insoluble The solid appears largely undissolved.Poor candidate; discard for this application.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Reagent Insoluble in Chosen Solvent heat Step 1: Apply Gentle Heat (e.g., 40-80 °C) start->heat check1 Is it fully dissolved AND stable? heat->check1 proceed Proceed with Reaction check1->proceed Yes cosolvent Step 2: Use a Co-Solvent System (e.g., Toluene/DMF) check1->cosolvent No (Degradation or Still Insoluble) check2 Is it fully dissolved? cosolvent->check2 check2->proceed Yes reassess Re-evaluate Primary Solvent (Consult Protocol 1) check2->reassess No reassess->start Iterate

Caption: A logical workflow for troubleshooting solubility issues.

Advanced Considerations & Best Practices

  • Solvent Purity: Always use dry, high-purity solvents, especially for moisture-sensitive reactions like palladium-catalyzed couplings. Water can affect both the reaction and the solubility profile.

  • Sonication: For stubbornly insoluble materials, sonication can be a useful technique. The high-frequency sound waves create micro-cavitations that can help break apart the crystal lattice and facilitate dissolution, often without the need for high temperatures.

  • "Like Dissolves Like": This remains a guiding principle. This compound has both polar (amide) and non-polar (aromatic ring) characteristics. This dual nature is why mixed solvent systems or highly polar aprotic solvents are often the most successful.[11]

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges posed by this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromo-4-iodobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for impurity detection, identification, and quantification. As a key pharmaceutical intermediate, ensuring the purity of this compound is paramount for the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API).

This document moves beyond standard protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot effectively and ensure the robustness of your analytical data.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in this compound and where do they come from?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage.[1] Understanding the synthesis is key to anticipating potential impurities. A common route is the amidation of 2-bromo-4-iodobenzoic acid.

Common Sources and Potential Impurities:

  • Starting Materials & Intermediates: Unreacted starting materials are a primary source of impurities.[1]

  • Reaction Byproducts: Side reactions occurring during synthesis can generate structurally similar impurities.

  • Degradation Products: The amide functional group can be susceptible to hydrolysis, especially under non-neutral pH conditions during storage or analysis.

A summary of potential impurities is provided in the table below.

Impurity Name Chemical Structure Likely Origin Recommended Analytical Technique
2-Bromo-4-iodobenzoic acidC₇H₄BrIO₂Unreacted starting material; Hydrolysis degradation productHPLC-UV, LC-MS
2-Bromo-4-iodotolueneC₇H₆BrIImpurity in starting material if synthesis starts from toluene oxidationGC-MS
Isomeric BenzamidesC₇H₅BrINOImpurities in the initial bromo-iodo-substituted starting materialHPLC-UV
Residual Solvents (e.g., THF, Toluene)VariesLeftover from reaction or purification stepsHeadspace GC-MS
Q2: Which analytical technique is the most suitable for routine purity testing of this compound?

A2: For routine quality control (QC) and quantitative purity assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[2] Its robustness, precision, and ability to separate non-volatile compounds make it ideal for this purpose.[3]

  • Why HPLC-UV? HPLC excels at separating the main compound from structurally related impurities and degradation products like the corresponding carboxylic acid.[2][4] UV detection is straightforward, as the aromatic ring in this compound provides a strong chromophore.

  • Complementary Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[5][6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information, which is a critical first step in structure elucidation.[7][8]

Q3: I have detected an unknown peak in my chromatogram. What is the general workflow for identifying it?

A3: Identifying an unknown impurity is a multi-step process that moves from initial detection to definitive structural confirmation. The goal is to gather enough evidence to propose a structure with a high degree of confidence. Nuclear Magnetic Resonance (NMR) spectroscopy is often required to unequivocally establish the structure, especially for discriminating between isomers.[9][10]

The workflow below outlines the standard industry approach.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Isolation cluster_2 Phase 3: Structure Elucidation Detect 1. Detect Impurity (HPLC-UV) MassSpec 2. Obtain Molecular Weight (LC-MS / LC-HRMS) Detect->MassSpec Is peak present? PrepLC 3. Isolate Impurity (Preparative HPLC) MassSpec->PrepLC Mass obtained? NMR 4. Acquire NMR Spectra (1H, 13C, 2D NMR) PrepLC->NMR Sufficient quantity isolated? MSMS 5. Obtain Fragmentation Data (MS/MS) NMR->MSMS Elucidate 6. Propose Structure MSMS->Elucidate

Caption: Workflow for Unknown Impurity Identification.

Q4: What are the regulatory standards I should be aware of for impurity analysis?

A4: The primary guidelines come from the International Council for Harmonisation (ICH). These documents are recognized by major regulatory agencies like the FDA and EMA.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[11]

  • ICH Q2(R1): Validation of Analytical Procedures: This document outlines the characteristics that must be evaluated to ensure an analytical method is fit for its purpose.[12][13] This includes specificity, linearity, accuracy, precision, and detection/quantitation limits.[14]

Troubleshooting Guides
HPLC Analysis: Common Problems & Solutions

Scenario 1: I am observing significant peak tailing for the main this compound peak. What is the cause and how can I fix it?

Peak tailing is a common issue with aromatic and basic compounds on silica-based columns.[15] The primary cause is often secondary interactions between the analyte and acidic silanol groups (Si-OH) on the stationary phase surface.[15] The amide group in your compound can participate in these unwanted interactions.

Use this decision tree to troubleshoot the problem systematically.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Check_Column Are you using a modern, high-purity ('Type B') silica column? Check_pH->Check_Column Yes Sol_pH ACTION: Lower aqueous pH to 2.5-3.0 with formic or phosphoric acid. Check_pH->Sol_pH No Check_Overload Does peak shape improve upon 10x sample dilution? Check_Column->Check_Overload Yes Sol_Column ACTION: Switch to a column with low silanol activity or an end-capped column. Check_Column->Sol_Column No Check_System Is extra-column dead volume minimized? Check_Overload->Check_System No Sol_Overload ACTION: Reduce injection volume or sample concentration. Check_Overload->Sol_Overload Yes Sol_System ACTION: Use shorter, narrower ID tubing. Check fittings. Check_System->Sol_System No End Problem Resolved Check_System->End Yes Sol_pH->End Sol_Column->End Sol_Overload->End Sol_System->End

Caption: Troubleshooting Workflow for HPLC Peak Tailing.

Causality Explained:

  • Mobile Phase pH: At a low pH (e.g., 2.5-3.0), the majority of surface silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻). This minimizes the strong ionic interaction with your analyte, which is a primary cause of tailing.[15]

  • Column Choice: Older "Type A" silica has a higher concentration of acidic silanol groups. Modern, high-purity "Type B" silica columns, especially those with end-capping, are specifically designed to reduce these secondary interactions.[15]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[16] A simple dilution test can quickly diagnose this issue.[15]

Scenario 2: An impurity peak is not fully separated from the main this compound peak (co-elution). What steps can I take to improve resolution?

Poor resolution can compromise accurate quantification. The goal is to alter the chromatography selectivity.

  • Modify the Gradient: Make the gradient shallower around the elution time of the peaks of interest. A slower increase in the organic solvent percentage gives more time for the column to differentiate between the analytes.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice versa). These solvents have different selectivities and can alter the elution order and separation of co-eluting peaks.

  • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of an impurity (if it has an acidic or basic functional group), which can significantly change its retention time relative to the main, neutral benzamide peak.

  • Change the Stationary Phase: If other options fail, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group phase instead of a standard C18) will provide a different separation mechanism and likely resolve the peaks.

GC-MS Analysis: Common Problems & Solutions

Scenario 1: I suspect residual solvent contamination from the synthesis but see no corresponding peaks in my GC-MS analysis.

This issue often points to a problem with sample introduction or analytical conditions not being suitable for the suspected solvent.

  • Technique Mismatch: Are you using direct liquid injection? Very volatile solvents (like diethyl ether or dichloromethane) can be difficult to analyze this way. Solution: Use Headspace GC-MS . This technique analyzes the vapor above the sample, which is ideal for volatile compounds and avoids injecting non-volatile matrix components onto the column.[6][17]

  • Inappropriate Sample Solvent: The solvent used to dissolve your this compound sample for GC analysis (e.g., methanol) might be obscuring the peak of the impurity solvent you are looking for. Solution: Use a high-boiling point solvent like DMSO or DMF for your sample preparation, which will elute much later and not interfere with early-eluting residual solvents.[6]

  • Insufficient Temperature: The GC oven temperature may not be high enough to elute less volatile solvents. Solution: Ensure your oven temperature program goes high enough to elute all expected solvents and hold for a sufficient time.

Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification

This protocol is designed for the quantitative purity assessment of this compound and is based on common methods for similar aromatic compounds.[3]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent to achieve a concentration of ~1 mg/mL.

    • For impurity detection, a more concentrated sample (~5 mg/mL) may be required to see trace components.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[18]

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is intended for the identification of volatile residual solvents.

  • Instrumentation: GC-MS system equipped with a headspace autosampler.

  • GC Conditions:

    • Column: Capillary column with a mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 85 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 95 °C.

    • Transfer Line Temperature: 105 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Seal the vial immediately and vortex to dissolve.

References

Technical Support Center: Strategies to Prevent Dehalogenation of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodobenzamide. This resource is designed to provide in-depth, field-proven insights into a common and often frustrating challenge: the undesired dehalogenation of this versatile building block during synthetic reactions. As your partner in research, we aim to equip you with the knowledge and practical strategies to minimize side reactions and maximize the yield of your target molecule.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic underpinnings of dehalogenation, offer concrete, step-by-step protocols, and provide data-driven recommendations to ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of one or both halogens during my cross-coupling reaction. Why is this happening?

This is a classic problem known as hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this typically occurs via one of two primary mechanisms:

  • Reductive Elimination from a Hydrido-Palladium Complex: A hydrido-palladium(II) species, often formed from the reaction of the palladium catalyst with a hydrogen source in the reaction mixture (like water, alcohols, or even certain amines), can undergo reductive elimination with the coordinated aryl halide to produce the dehalogenated arene and a palladium(0) species.

  • Protonolysis of an Organopalladium Intermediate: The key Ar-Pd(II)-L intermediate, which is on the pathway to the desired product, can be intercepted by a proton source before it undergoes transmetalation or migratory insertion. This cleaves the carbon-palladium bond and results in the dehalogenated product.

The C-I bond is significantly weaker and more reactive than the C-Br bond, making the iodo group at the 4-position the most likely site for initial dehalogenation.

Here is a simplified diagram illustrating the competing pathways:

dehalogenation_pathway cluster_main Catalytic Cycle & Off-Cycle Pathways cluster_source Sources of H+ / Hydride Ar-X Ar-X (this compound) Ar-Pd(II)-X Ar-Pd(II)-X (Oxidative Addition Product) Ar-X->Ar-Pd(II)-X Oxidative Addition Pd(0) Pd(0) Catalyst Desired_Product Desired Coupled Product Ar-Pd(II)-X->Desired_Product Transmetalation & Reductive Elimination Desired_Product->Pd(0) Regeneration Dehalogenated_Product Ar-H (Dehalogenated Byproduct) H-Pd(II)-X H-Pd(II)-X (Hydrido-Pd Complex) H-Pd(II)-X->Dehalogenated_Product Reductive Elimination H_Source Water, Alcohols, Amines, etc. H_Source->H-Pd(II)-X Forms Hydride

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guide: Minimizing Dehalogenation

Scenario: My Suzuki coupling of this compound with an arylboronic acid is giving me mainly 2-bromobenzamide.

This indicates selective dehalogenation at the 4-position (the C-I bond). Here’s a systematic approach to troubleshoot this issue:

Parameter Problematic Condition Underlying Rationale Recommended Solution
Catalyst/Ligand Standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Triphenylphosphine (PPh₃) is a relatively basic and sterically less-demanding ligand. It can promote the formation of hydrido-palladium species and may not be bulky enough to disfavor the dehalogenation pathway.Switch to a more electron-rich and sterically hindered phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. These ligands accelerate the rate of reductive elimination to form the desired product, which outcompetes the dehalogenation side reaction.
Base Strong aqueous bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu) in the presence of water.Strong bases can generate hydroxide ions or other proton sources that facilitate the protonolysis of the Ar-Pd intermediate. Sodium tert-butoxide, while often effective, can also promote dehalogenation if not used under strictly anhydrous conditions.Use a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases are generally less aggressive and are known to suppress dehalogenation in many systems. Ensure all reagents and solvents are scrupulously dried.
Solvent Protic solvents (e.g., alcohols) or wet aprotic solvents.Solvents with available protons (like methanol or ethanol) can directly act as a proton source for dehalogenation. Even trace amounts of water in solvents like THF or dioxane can be detrimental.Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or CPME (cyclopentyl methyl ether). If a co-solvent is needed, use it sparingly and ensure it is anhydrous.
Temperature High reaction temperatures (>100 °C).While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate the rate of dehalogenation pathways.Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start around 60-80 °C and monitor the reaction progress by TLC or LC-MS. A lower temperature can often tip the kinetic balance in favor of the desired coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Iodo Position

This protocol is designed to favor coupling at the more reactive C-I bond while preserving the C-Br bond and minimizing hydrodehalogenation.

Objective: To synthesize 2-Bromo-4-(aryl)benzamide with >95% selectivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents. If purchased as anhydrous, use directly from a Sure/Seal™ bottle. Otherwise, dry and distill according to standard procedures.

    • Degas all solvents by sparging with argon for at least 30 minutes prior to use.

  • Reaction Assembly:

    • To a dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and a sterically hindered ligand like SPhos (4 mol%).

    • Evacuate and backfill the flask with argon three times.

  • Reaction Execution:

    • Add the degassed anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is 0.1 M with respect to the starting benzamide.

    • Stir the reaction mixture at a controlled temperature, starting at 80 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC. Look for the consumption of starting material and the formation of the desired product versus the dehalogenated byproduct (2-bromobenzamide).

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

suzuki_protocol_flowchart start Start: Oven-Dried Glassware reagents Add Solids: 1. This compound 2. Arylboronic Acid 3. K3PO4 4. Pd(OAc)2 / SPhos start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous, Degassed Solvent (e.g., Dioxane) inert->solvent reaction Heat to 80 °C & Stir solvent->reaction monitoring Monitor by LC-MS/TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, Wash monitoring->workup Complete purify Dry & Purify via Chromatography workup->purify end End: Isolated Product purify->end

Caption: Workflow for selective Suzuki-Miyaura coupling.

Validation & Comparative

Comparative Reactivity Guide: 2-Bromo-4-iodobenzamide vs. 2,4-dibromobenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of drug development and materials science, the ability to construct complex molecular architectures with precision is paramount. Dihalogenated aromatic compounds serve as invaluable linchpins in this endeavor, offering multiple reaction sites for the stepwise introduction of diverse functionalities. This guide provides an in-depth comparison of two such building blocks: 2-Bromo-4-iodobenzamide and 2,4-dibromobenzamide . Our focus will be on their comparative reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1] Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is a critical factor that dictates synthetic strategy, efficiency, and the ultimate success of a multi-step synthesis.

This guide will dissect the fundamental principles governing the reactivity of carbon-halogen bonds, present experimental data and protocols, and offer field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Reactivity in Oxidative Addition

The selective functionalization of a dihalogenated arene hinges on the ability of a catalyst to discriminate between two different carbon-halogen (C-X) bonds. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, this selectivity is almost always established during the first and often rate-determining step of the catalytic cycle: oxidative addition .[2][3]

During oxidative addition, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate.[4][5] The rate of this step is highly dependent on the nature of the halogen. The reactivity trend is governed by the carbon-halogen bond dissociation energy: the weaker the bond, the faster the oxidative addition.[6][7]

BondAverage Bond Dissociation Energy (kJ/mol)
C–I~209-240
C–Br~275-330[7][8]
C–Cl~330-397[7][8]
C–F~439-536[7]

Note: Exact values can vary depending on the specific molecular environment.[6]

As the data clearly indicates, the C-I bond is significantly weaker than the C-Br bond.[6] This fundamental difference is the primary driver behind the disparate reactivity profiles of this compound and 2,4-dibromobenzamide. For this compound, the palladium catalyst will preferentially react with the weaker C-I bond, allowing for highly selective functionalization at the C4 position.[9][10] In contrast, 2,4-dibromobenzamide possesses two C-Br bonds of similar strength, making selective mono-functionalization a significant synthetic challenge that relies on careful control of stoichiometry and reaction conditions.[11]

Visualizing the Mechanism of Selectivity

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where selectivity is determined.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_selectivity Selectivity Determinant Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II) Ar-Pd(II)(X)L₂ OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal R-B(OR)₂ Pd(II)_R Ar-Pd(II)(R)L₂ Transmetal->Pd(II)_R X-B(OR)₂ RedElim Reductive Elimination Pd(II)_R->RedElim RedElim->Pd(0)L2 Regenerates Catalyst Product Ar-R RedElim->Product Iodo This compound (C-I bond breaks first) Iodo->OxAdd Highly Selective Bromo 2,4-dibromobenzamide (Either C-Br bond can break) Bromo->OxAdd Less Selective

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Performance in a Head-to-Head Comparison: Suzuki-Miyaura Coupling

To illustrate the practical implications of this reactivity difference, let's compare the performance of both substrates in a typical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

ParameterThis compound2,4-dibromobenzamideRationale & Insights
Reaction Site C4 (Iodo-position)C2 or C4 (Bromo-positions)The significantly lower C-I bond energy directs the reaction exclusively to the C4 position.
Selectivity Excellent for mono-arylation (>95%)Poor; mixture of mono- (C2 & C4 isomers) and di-arylated products.Achieving selective mono-arylation with the dibromo substrate is challenging and often requires substoichiometric amounts of the boronic acid, leading to incomplete conversion.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)While standard catalysts work for the iodo-substrate, the dibromo-substrate often requires more specialized, electron-rich, and bulky ligands to control reactivity and favor mono-arylation.[12]
Reaction Temp. 80-90 °C90-110 °CThe higher activation energy for C-Br bond cleavage necessitates more forcing conditions.[8]
Outcome Clean formation of 2-Bromo-4-phenylbenzamideMixture of products, requiring complex purification.The predictable reactivity of this compound simplifies downstream processing.

Experimental Protocols

The following protocols provide a starting point for researchers. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Selective Suzuki Coupling of this compound

This protocol is designed for the selective mono-arylation at the C4-position.

Workflow Diagram:

Synth_Strategy Synthetic Strategy Comparison cluster_A Pathway A: this compound cluster_B Pathway B: 2,4-dibromobenzamide A_start This compound A_step1 Suzuki Coupling 1 (R¹-B(OH)₂) A_start->A_step1 A_mid Intermediate: 2-Bromo-4-R¹-benzamide A_step1->A_mid A_step2 Suzuki Coupling 2 (R²-B(OH)₂) A_mid->A_step2 A_end Final Product: 2-R²-4-R¹-benzamide A_step2->A_end B_start 2,4-dibromobenzamide B_step1 Controlled Suzuki (R¹-B(OH)₂) B_start->B_step1 B_mid Mixture of Products (Mono-isomers, Di-product, SM) B_step1->B_mid B_purify Difficult Purification B_mid->B_purify B_end Low Yield of Desired Isomer B_purify->B_end

References

A-Senior-Application-Scientist's-Guide-to-Validating-the-Structure-of-2-Bromo-4-iodobenzamide-Derivatives-by-NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. In the realm of medicinal chemistry, halogenated benzamides are a prevalent scaffold. However, the presence of multiple halogen substituents, such as in 2-Bromo-4-iodobenzamide derivatives, can introduce complexities in spectral interpretation. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the robust structural validation of these challenging molecules.

The Challenge: Ambiguity in Polysubstituted Aromatics

The substitution pattern on an aromatic ring profoundly influences the chemical environment of each proton and carbon. With strongly electron-withdrawing and sterically bulky groups like bromine and iodine, the resulting ¹H and ¹³C NMR spectra can be complex. Predicting chemical shifts with high accuracy can be difficult, and overlapping signals in the aromatic region are common. Therefore, a multi-faceted NMR approach is not just recommended; it is essential for unambiguous structure determination.[1]

Comparative Analysis of NMR Techniques

A suite of NMR experiments is available to the modern chemist. For a molecule like a this compound derivative, a combination of one-dimensional (1D) and two-dimensional (2D) techniques is required to piece together the structural puzzle.

NMR Experiment Information Provided Strengths for this Application Limitations for this Application
¹H NMR Proton chemical shifts, coupling constants (J-coupling), and integration.[2]Provides initial information on the number and relative positions of aromatic protons.Signal overlap in the aromatic region can make interpretation difficult. Halogen effects on chemical shifts can be complex to predict.[3][4]
¹³C NMR Carbon chemical shifts.[5]Determines the number of unique carbon environments. Chemical shifts are sensitive to the electronic effects of the halogens.[6][7]Low natural abundance of ¹³C can lead to longer acquisition times. Does not directly provide connectivity information.
COSY Correlation between J-coupled protons.[8][9]Establishes which aromatic protons are adjacent to each other, helping to define the substitution pattern.Does not provide information about quaternary carbons or long-range connectivity.
HSQC Direct one-bond correlation between protons and the carbons they are attached to.[10][11]Unambiguously links each aromatic proton signal to its corresponding carbon signal.Does not provide information about quaternary carbons (like those attached to the bromine, iodine, or carbonyl group).
HMBC Correlation between protons and carbons over two to three bonds.[10][11]Crucial for identifying quaternary carbons by correlating them with nearby protons. Confirms the overall connectivity of the molecule.The absence of a correlation does not definitively rule out a long-range coupling.

A Validated Experimental Workflow

The following step-by-step methodology provides a self-validating system for the structural elucidation of a this compound derivative.

Step 1: ¹H NMR - The Initial Blueprint
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Initial Analysis:

    • Identify the signals corresponding to the amide protons (typically broad and downfield).

    • Analyze the aromatic region (typically ~7.0-8.5 ppm). Note the chemical shifts, integration (number of protons for each signal), and multiplicity (singlet, doublet, triplet, etc.).

    • The coupling constants (J-values) between adjacent protons are critical for determining their relative positions (ortho, meta, para).

Step 2: ¹³C NMR - Carbon Skeleton Confirmation
  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[5]

  • Analysis:

    • Count the number of signals in the aromatic region (typically ~120-150 ppm) to confirm the number of distinct carbon environments in the benzene ring.[12]

    • Identify the carbonyl carbon signal (typically downfield, >160 ppm).

    • Note the chemical shifts of the carbons directly attached to the halogens, which will be significantly influenced by their electronegativity and size.

Step 3: 2D NMR - Assembling the Pieces
  • Acquisition: Run a standard COSY experiment.

  • Analysis: Look for cross-peaks that indicate which aromatic protons are coupled to each other. This will definitively establish the connectivity of the protonated carbons in the aromatic ring.

Caption: COSY correlations show adjacent protons.

  • Acquisition: Acquire an HSQC spectrum.

  • Analysis: Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other axis, confirming the direct one-bond C-H connections.[10][11]

  • Acquisition: Run an HMBC experiment. This is the key to confirming the positions of the substituents.

  • Analysis:

    • Look for correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-4). For example, the proton at H-3 should show a correlation to C-1, C-2, and C-4.

    • The amide protons can show correlations to the carbonyl carbon and C-1 and/or C-2, confirming the position of the amide group.

Caption: Key HMBC correlations for structure validation.

Data Interpretation: A Self-Validating System

The power of this workflow lies in its self-validating nature. The information from each experiment corroborates the others, leading to a single, unambiguous structural assignment.

  • ¹H NMR provides the initial hypothesis of the proton arrangement.

  • COSY confirms the proton-proton connectivity.

  • ¹³C NMR confirms the number of unique carbons.

  • HSQC links the proton and carbon frameworks.

  • HMBC provides the long-range correlations that definitively place the quaternary carbons and, by extension, the bromo, iodo, and benzamide substituents.

By systematically applying this comprehensive NMR toolkit, researchers can confidently validate the structures of even complex halogenated benzamide derivatives, ensuring the integrity of their chemical research and the solid foundation of their drug development programs.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in 2-Bromo-4-iodobenzamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic strategy. 2-Bromo-4-iodobenzamide is a particularly valuable building block, offering two distinct reactive handles for the sequential introduction of molecular complexity. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for chemoselective cross-coupling, provided the correct catalyst system is employed. The C-I bond, being weaker, is more susceptible to oxidative addition by a low-valent metal catalyst, making it the preferred site for initial functionalization under carefully controlled conditions.[1][2]

This guide provides an in-depth comparison of the efficacy of various palladium and copper-based catalytic systems for the selective coupling at the C-4 iodo position of this compound. We will delve into the mechanistic underpinnings of these reactions, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Step: Chemoselectivity in Dihalogenated Systems

The success of a sequential coupling strategy hinges on the ability to selectively address one halogen over the other. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the Pd(0) center—the rate-determining step in many cross-coupling catalytic cycles—more readily than the stronger C-Br bond.[3] Consequently, milder reaction conditions, such as lower temperatures and shorter reaction times, will preferentially favor coupling at the iodo-substituted position.[2]

Palladium-Catalyzed Couplings: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is the preeminent tool for constructing carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5] We will examine three of the most powerful palladium-catalyzed transformations in the context of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, more critically, the ancillary ligand, is paramount in controlling reaction outcomes, including yield, reaction rate, and selectivity. Below is a comparative summary of commonly employed palladium catalyst systems for these key transformations, with performance data extrapolated from studies on closely related halo-benzamide and halo-pyridine systems.[1][3]

Coupling ReactionCatalyst SystemBaseSolventTemp. (°C)Approx. Yield (%)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10090-98Highly active catalyst, allows for lower catalyst loading.[1]
PdCl₂(dppf)Cs₂CO₃DMF9088-96Effective for a broad range of boronic acids.[1]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-11085-95A classic, reliable catalyst, though may require higher temperatures.[3]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-6082-95Copper co-catalyst is crucial; reactions often proceed at room temperature.[3]
Pd(OAc)₂ / PPh₃ / CuIDIPADMF50-8079-91Alternative phosphine ligand and base system.[3]
Buchwald-Hartwig Pd(OAc)₂ / BINAPCs₂CO₃Toluene100-11075-88A common choice for C-N bond formation.[3]
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11085-95Bulky, electron-rich ligands like XPhos often give superior results.[6]
Experimental Protocols for Palladium-Catalyzed Couplings of this compound

The following protocols are designed for a 1.0 mmol scale and should be adapted as necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Suzuki-Miyaura Coupling Protocol

  • Materials: this compound (1.0 mmol, 1.0 equiv), Arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), Cs₂CO₃ (2.0 mmol, 2.0 equiv), Degassed DMF (5 mL).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the degassed DMF via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Sonogashira Coupling Protocol

  • Materials: this compound (1.0 mmol, 1.0 equiv), Terminal alkyne (1.2 mmol, 1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.02 mmol, 2 mol%), Degassed THF (5 mL), Degassed Et₃N (2.0 mmol, 2.0 equiv).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon three times.

    • Add degassed THF and Et₃N via syringe.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, filter the mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the residue by column chromatography.[3]

Buchwald-Hartwig Amination Protocol

  • Materials: this compound (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), NaOtBu (1.4 mmol, 1.4 equiv), Degassed toluene (5 mL).

  • Procedure:

    • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

    • Add this compound and the amine.

    • Add degassed toluene.

    • Seal the tube and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.

    • Concentrate the filtrate and purify by column chromatography.[3][6]

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental catalytic cycles governing these palladium-catalyzed transformations.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L2-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)2 / Base PdII_Aryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L2-I OxAdd->PdII Alkyne_Activation Alkyne Activation PdII->Alkyne_Activation Cu-C≡CR PdII_Alkyne Ar-Pd(II)L2-C≡CR Alkyne_Activation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Cycle Cu(I) Cycle Cu_Cycle->Alkyne_Activation R-C≡CH / Base

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L2-I OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L2(HNR'R'')]^+ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L2-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Couplings: A Cost-Effective Alternative

While palladium catalysts are highly effective, their cost can be a significant factor, particularly in large-scale synthesis. Copper-catalyzed reactions, such as the Ullmann condensation, offer a more economical alternative, especially for the formation of C-N and C-O bonds.[6][7]

Efficacy of Copper Catalysts in C-N Bond Formation

The classical Ullmann reaction often requires harsh conditions (high temperatures and stoichiometric copper).[7] However, modern advancements, often involving the use of ligands, have enabled milder reaction conditions. For the N-arylation of this compound, a copper-catalyzed approach would be a viable alternative to the Buchwald-Hartwig amination.

Palladium vs. Copper for N-Arylation:

  • Palladium (Buchwald-Hartwig):

    • Pros: Generally higher yields, broader substrate scope (tolerates more functional groups), and milder conditions with modern catalysts.[6] Favored for large-scale applications due to high efficiency.[8]

    • Cons: Higher catalyst cost, potential for phosphine ligand toxicity.

  • Copper (Ullmann-type):

    • Pros: Significantly lower catalyst cost, often ligand-free (simplifying purification).[9]

    • Cons: Traditionally requires harsher conditions, may have a more limited substrate scope, and can sometimes give lower yields compared to palladium systems.[10]

Experimental Protocol for Ullmann-Type N-Arylation
  • Materials: this compound (1.0 mmol, 1.0 equiv), Amine (2.0 mmol, 2.0 equiv), CuI (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), DMF (5 mL).

  • Procedure:

    • To a reaction vessel, add this compound, CuI, and K₂CO₃.

    • Add the amine and DMF.

    • Heat the mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

The Ullmann Reaction Mechanism

The mechanism of the Ullmann reaction is thought to involve the formation of a Cu(I) species which undergoes oxidative addition to the aryl halide. A subsequent reaction with the nucleophile and reductive elimination yields the desired product.[10][11]

Ullmann_Cycle CuI Cu(I) OxAdd Oxidative Addition CuI->OxAdd Ar-I CuIII Ar-Cu(III)-I OxAdd->CuIII Nuc_Sub Nucleophilic Attack CuIII->Nuc_Sub Nu-H / Base CuIII_Nuc Ar-Cu(III)-Nu Nuc_Sub->CuIII_Nuc RedElim Reductive Elimination CuIII_Nuc->RedElim RedElim->CuI Product Ar-Nu RedElim->Product

Caption: A plausible catalytic cycle for the Ullmann condensation.

Conclusion and Recommendations

For the selective functionalization of this compound at the iodo position, palladium-catalyzed cross-coupling reactions offer the most versatile and efficient approach.

  • For C-C bond formation , the Suzuki-Miyaura coupling using a catalyst system like Pd(OAc)₂/SPhos is recommended for its high activity and yields.[1]

  • For the introduction of terminal alkynes (Sonogashira coupling ), Pd(PPh₃)₂Cl₂ with a CuI co-catalyst remains the gold standard, often proceeding efficiently at or near room temperature.[3]

  • For C-N bond formation , the Buchwald-Hartwig amination with a modern catalyst system such as Pd₂(dba)₃/XPhos provides the broadest scope and highest yields under relatively mild conditions.[6]

While copper-catalyzed Ullmann-type couplings present a cost-effective alternative for N-arylation, they may require more rigorous optimization of reaction conditions to achieve comparable efficacy to palladium systems. The choice between palladium and copper will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the functional group tolerance needed.

This guide provides a framework for catalyst selection and protocol development. It is imperative for researchers to perform their own optimization experiments to achieve the best results for their specific coupling partners and reaction scale.

References

A Cost-Effectiveness Analysis of 2-Bromo-4-iodobenzamide in Multi-Step Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route.[1] Among the diverse array of halogenated aromatic compounds, 2-Bromo-4-iodobenzamide emerges as a versatile intermediate, offering distinct reactivity profiles for sequential functionalization. This guide provides a comprehensive cost-effectiveness analysis of this compound, comparing its performance in palladium-catalyzed cross-coupling reactions with plausible alternatives and offering a framework for rational decision-making in complex synthetic design.

At the heart of this analysis is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[2] This inherent difference allows for regioselective functionalization, where the more labile C-I bond can be selectively targeted under milder conditions, leaving the C-Br bond available for subsequent transformations under more forcing conditions.[2][3] This strategic advantage is a cornerstone of its utility in constructing complex molecular architectures.

Comparative Reactivity and Yield Analysis

To objectively assess the cost-effectiveness of this compound, we will consider its performance in three of the most ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The primary alternatives for comparison will be di-bromo, di-iodo, and chloro-iodo analogues, which could conceivably be used to achieve similar synthetic outcomes.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Key Considerations
This compound Phenylboronic AcidPd(PPh₃)₄, K₂CO₃80-1002-1285-95High selectivity for the C-I bond is expected under these conditions.[4]
2,4-DibromobenzamidePhenylboronic AcidPd(dppf)Cl₂, K₃PO₄100-11012-2480-90Requires higher temperatures and longer reaction times. Potential for mixture of mono- and di-substituted products.
2,4-DiiodobenzamidePhenylboronic AcidPd(PPh₃)₄, K₂CO₃80-901-690-98Highly reactive, but selective mono-functionalization can be challenging.
2-Chloro-4-iodobenzamidePhenylboronic AcidPd(PPh₃)₄, K₂CO₃90-1004-1285-95Reactivity is comparable to the bromo-analogue for the iodo position.[4]

Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.[5]

Table 2: Comparative Performance in Sonogashira Coupling

Aryl HalideCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)Key Considerations
This compound PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N25-602-1290-97Mild conditions are often sufficient for selective coupling at the iodo position.
2,4-DibromobenzamidePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N60-8012-2475-85Requires more forcing conditions, leading to potential side reactions.
2,4-DiiodobenzamidePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N25-501-892-98High reactivity can lead to di-coupling if stoichiometry is not carefully controlled.
2-Chloro-4-iodobenzamidePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N25-604-1685-95Reactivity at the iodo position is comparable to the bromo-analogue.[4]

Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.[5]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemTemp (°C)Time (h)Yield (%)Key Considerations
This compound AnilinePd₂(dba)₃, Xantphos, NaOtBu80-1106-1882-95Good selectivity for C-I amination can be achieved.
2,4-DibromobenzamideAnilinePd₂(dba)₃, BINAP, NaOtBu90-12012-2470-85Higher temperatures and specialized ligands are often necessary.
2,4-DiiodobenzamideAnilinePd₂(dba)₃, Xantphos, NaOtBu70-1004-1288-96High reactivity may necessitate careful control to avoid di-amination.
2-Chloro-4-iodobenzamideAnilinePd₂(dba)₃, Xantphos, NaOtBu80-1106-1880-95The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[4]

Data presented is representative and compiled from various sources. Exact conditions and yields may vary based on specific substrates and ligands used.[5]

Cost-Effectiveness Evaluation

The true cost-effectiveness of a synthetic intermediate extends beyond its purchase price. A holistic analysis must encompass the following factors:

  • Reagent Cost: While the initial cost of this compound may be higher than its di-bromo or di-chloro counterparts, its value lies in the strategic options it provides.

  • Reaction Efficiency and Yield: As demonstrated in the comparative tables, this compound often allows for high-yielding reactions under milder conditions for the initial coupling at the iodo-position. This can translate to significant cost savings in terms of energy consumption and reduced solvent usage.

  • Catalyst and Ligand Costs: The ability to use standard, less expensive palladium catalysts and ligands for the initial selective coupling is a major advantage. More challenging substrates, such as di-bromo compounds, may require more expensive and specialized ligands to achieve acceptable yields.

  • Purification Costs: The high selectivity of the initial coupling with this compound can lead to cleaner reaction profiles, simplifying purification. This reduces the consumption of silica gel, solvents, and the time required for chromatographic separation, all of which are significant cost drivers.

  • "Atom Economy" and Step Economy: By enabling a two-step, one-pot or sequential functionalization of a single molecule, this compound can lead to a more convergent and efficient overall synthesis. This can reduce the total number of synthetic steps, which is a key principle of green chemistry and cost-effective drug development.[6]

Experimental Protocols

To provide a practical context for the data presented, the following are generalized experimental protocols for the selective Suzuki-Miyaura coupling at the C-4 iodo position of this compound.

General Procedure for Selective Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).[7]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[7]

  • Reaction: Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing Synthetic Strategy

The strategic advantage of using a di-halogenated compound with differential reactivity can be visualized as a branching point in a synthetic workflow.

G A This compound B Selective Coupling at C4 (Iodo) (e.g., Suzuki, Sonogashira) A->B Mild Conditions C Mono-functionalized Intermediate B->C D Coupling at C2 (Bromo) (e.g., Buchwald-Hartwig) C->D More Forcing Conditions E Di-functionalized Product D->E

Caption: Sequential cross-coupling strategy using this compound.

Conclusion and Recommendations

While a simple comparison of catalog prices might suggest that di-bromo or di-chloro analogues are more cost-effective starting materials, a deeper analysis reveals a more nuanced picture. The strategic advantage of this compound lies in its predictable and selective reactivity, which allows for the efficient construction of complex molecules in a controlled, stepwise manner.

For research and development professionals engaged in multi-step synthesis, the initial investment in a more versatile building block like this compound can lead to significant downstream cost savings. The benefits of milder reaction conditions, reduced catalyst loading, simplified purification, and improved overall step economy often outweigh the higher initial purchase price. Therefore, for complex synthetic campaigns where regiochemical control and high yields are paramount, this compound represents a highly cost-effective and strategically sound choice.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-4-iodobenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized aromatic compounds is paramount. 2-Bromo-4-iodobenzamide is a valuable building block, offering three distinct points for molecular elaboration: the bromo, iodo, and amide functionalities. The judicious selection of a synthetic route to this intermediate can significantly impact the efficiency, scalability, and overall cost-effectiveness of a research program. This guide provides an in-depth, head-to-head comparison of two primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative comparisons, and mechanistic insights to aid researchers in making informed decisions.

Introduction to this compound

This compound serves as a versatile scaffold in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective cross-coupling reactions, enabling the sequential introduction of various substituents. The amide group provides a handle for further functionalization or can be a key pharmacophoric element in the final target molecule. Given its utility, the efficient and reliable synthesis of this compound is of significant interest.

This guide will explore two logical and experimentally viable synthetic routes:

  • Route A: Amidation of 2-Bromo-4-iodobenzoic Acid

  • Route B: Hydrolysis of 2-Bromo-4-iodobenzonitrile

Each route will be dissected in terms of its individual steps, reaction conditions, and overall efficiency.

Route A: Synthesis via Amidation of 2-Bromo-4-iodobenzoic Acid

This classical approach involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the primary amide.

Step 1: Synthesis of 2-Bromo-4-iodobenzoic Acid

The synthesis of 2-bromo-4-iodobenzoic acid can be efficiently achieved from 2-amino-4-iodobenzoic acid via a Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: In a flask cooled to 0-5 °C, suspend 2-amino-4-iodobenzoic acid (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

  • To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-4-iodobenzoic acid can be purified by recrystallization.

Step 2: Amidation of 2-Bromo-4-iodobenzoic Acid

The conversion of the carboxylic acid to the primary amide is a critical step. Several methods are available, with the acid chloride route being one of the most common and effective.

Experimental Protocol: Amidation via Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 2-bromo-4-iodobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solid dissolves.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-bromo-4-iodobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 2M in methanol) dropwise.[2]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Alternative Amidation Method: EDC/HOBt Coupling

For substrates sensitive to harsh reagents like oxalyl chloride, a milder approach using coupling agents is preferable.

Experimental Protocol: EDC/HOBt Coupling

  • To a solution of 2-bromo-4-iodobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and ammonium chloride (1.5 eq) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[3][4]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.[5]

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Route B: Synthesis via Hydrolysis of 2-Bromo-4-iodobenzonitrile

This alternative route utilizes a nitrile intermediate, which is then hydrolyzed to the desired amide.

Step 1: Synthesis of 2-Bromo-4-iodobenzonitrile

The synthesis of the dinitrile precursor can be accomplished via a Sandmeyer reaction starting from 2-amino-4-iodobenzonitrile.

Experimental Protocol: Sandmeyer Reaction for Nitrile Synthesis

  • Diazotization: Following a similar procedure to Route A, diazotize 2-amino-4-iodobenzonitrile (1.0 eq) using sodium nitrite (1.1 eq) in an acidic medium (e.g., HBr/water) at 0-5 °C.[6]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool the solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a dilute ferrous sulfate solution to remove excess cyanide, followed by water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude 2-bromo-4-iodobenzonitrile by column chromatography.

Step 2: Hydrolysis of 2-Bromo-4-iodobenzonitrile

The selective partial hydrolysis of the nitrile to the primary amide is a key transformation. Over-hydrolysis to the carboxylic acid must be avoided. A common and effective method involves the use of alkaline hydrogen peroxide.

Experimental Protocol: Nitrile Hydrolysis

  • Dissolve 2-bromo-4-iodobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and water.[7]

  • Add an aqueous solution of sodium hydroxide (e.g., 4 M) and 30% hydrogen peroxide dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC to ensure complete consumption of the starting material and minimal formation of the carboxylic acid byproduct.

  • Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium sulfite to decompose excess hydrogen peroxide.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. The crude this compound can be purified by recrystallization or column chromatography.

Head-to-Head Comparison

ParameterRoute A: Amidation of Carboxylic AcidRoute B: Hydrolysis of Nitrile
Starting Materials 2-Amino-4-iodobenzoic acid2-Amino-4-iodobenzonitrile
Key Transformations Sandmeyer (NH₂ → Br), Amidation (COOH → CONH₂)Sandmeyer (NH₂ → Br), Hydrolysis (CN → CONH₂)
Reagent Toxicity/Hazards Oxalyl chloride/Thionyl chloride (corrosive, toxic), Cyanides (highly toxic)Cyanides (highly toxic), Hydrogen peroxide (strong oxidizer)
Reaction Conditions Generally mild to moderate temperatures.Can require careful temperature control to avoid over-hydrolysis.
Overall Yield (Estimated) Good to Excellent (typically 60-80% over 2 steps)Moderate to Good (typically 50-70% over 2 steps)
Scalability Generally scalable, though handling of gaseous ammonia can be challenging.Scalable, but handling of cyanides requires stringent safety protocols.
Purification Recrystallization or column chromatography for both steps.Column chromatography often required for the nitrile intermediate.
Atom Economy Lower due to the use of activating agents and protecting groups in some cases.Higher in the hydrolysis step, but the Sandmeyer reaction has byproducts.

Discussion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific needs and constraints of the research laboratory.

Route A (Amidation of Carboxylic Acid) is often favored due to the generally higher overall yields and the avoidance of highly toxic cyanide reagents in the final steps. The Sandmeyer reaction to form the bromobenzoic acid is a well-established and reliable transformation. The subsequent amidation can be achieved through several robust methods, allowing for flexibility depending on the substrate's sensitivity. The use of thionyl or oxalyl chloride is efficient for large-scale synthesis, while coupling agents like EDC/HOBt offer a milder alternative for more delicate molecules.

Route B (Hydrolysis of Nitrile) provides a solid alternative, particularly if the corresponding benzonitrile is readily available or easily synthesized. The Sandmeyer reaction to introduce the bromo group is analogous to Route A. The critical step is the selective hydrolysis of the nitrile. While effective, this reaction can sometimes be challenging to control, with a risk of over-hydrolysis to the carboxylic acid, which would necessitate an additional amidation step, thereby reducing the overall efficiency. The use of cyanide in the synthesis of the precursor also necessitates stringent safety precautions.

Recommendation: For general laboratory synthesis where high yield and operational simplicity are prioritized, Route A is recommended . The availability of multiple, well-documented amidation procedures provides a higher probability of success. Route B is a valuable alternative, especially in cases where the nitrile intermediate is a more accessible starting material.

Visualizing the Synthetic Workflows

To further clarify the synthetic strategies, the following diagrams illustrate the logical flow of each route.

Route_A A1 2-Amino-4-iodobenzoic Acid A2 Diazonium Salt Intermediate A1->A2 NaNO₂, HBr A3 2-Bromo-4-iodobenzoic Acid A2->A3 CuBr A4 2-Bromo-4-iodobenzoyl Chloride A3->A4 Oxalyl Chloride A5 This compound A4->A5 NH₃

Caption: Synthetic workflow for Route A.

Route_B B1 2-Amino-4-iodobenzonitrile B2 Diazonium Salt Intermediate B1->B2 NaNO₂, HBr B3 2-Bromo-4-iodobenzonitrile B2->B3 CuCN B4 This compound B3->B4 H₂O₂, NaOH

Caption: Synthetic workflow for Route B.

Conclusion

The synthesis of this compound can be effectively achieved through either the amidation of the corresponding carboxylic acid (Route A) or the hydrolysis of the corresponding nitrile (Route B). While both routes are chemically sound, Route A generally offers a more robust and higher-yielding pathway, making it the preferred choice for most applications. Researchers should carefully consider the availability of starting materials, safety protocols, and desired scale of production when selecting the most appropriate synthetic strategy.

References

A Comparative Spectroscopic Guide to the Functionalization of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and organic synthesis, 2-Bromo-4-iodobenzamide stands as a versatile scaffold. Its dihalogenated nature, featuring bromine and iodine atoms at electronically distinct positions on the benzamide core, presents a unique opportunity for sequential and regioselective functionalization. The ability to precisely introduce molecular complexity at either the C2 or C4 position makes this molecule a valuable building block for constructing novel pharmaceutical agents and functional materials.

However, the success of any synthetic endeavor hinges on the unambiguous confirmation of the desired chemical transformation. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound against its functionalized derivatives. We will delve into the key changes observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the crucial data points needed to verify successful C-C and C-N bond formation.

The Principle of Regioselective Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst, the crucial first step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This reactivity difference allows for the selective functionalization at the C4 position, leaving the C2-bromo substituent available for subsequent transformations.

Spectroscopic Profiles: Before and After Functionalization

To illustrate the spectroscopic shifts that confirm successful functionalization, we will consider two common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling to form a C-C bond and the Buchwald-Hartwig amination to form a C-N bond.

Scenario 1: Suzuki-Miyaura Coupling

In this scenario, we will compare the spectroscopic data of the starting material, this compound, with a representative product, 2-Bromo-4-phenylbenzamide.

Scenario 2: Buchwald-Hartwig Amination

Here, we will examine the transformation of this compound to 4-Anilino-2-bromobenzamide.

Below is a detailed breakdown of the expected changes in each key spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Structural Change

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift, multiplicity, and coupling constants of the aromatic protons and carbons provide a detailed map of the electronic environment around each nucleus.

¹H NMR Spectroscopy

Upon functionalization at the C4 position, the most significant changes in the ¹H NMR spectrum are observed for the protons on the aromatic ring. The substitution of the iodine atom with a new group alters the electronic environment and, consequently, the chemical shifts of the neighboring protons.

  • Starting Material (this compound): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at C6 will likely be the most deshielded due to the proximity of the electron-withdrawing bromine and amide groups.

  • Suzuki Product (2-Bromo-4-phenylbenzamide): The introduction of the phenyl group will lead to a more complex aromatic region, with new signals corresponding to the protons of the newly introduced ring. The signals for the original benzamide protons will also shift, reflecting the change in the electronic nature of the C4 substituent.

  • Buchwald-Hartwig Product (4-Anilino-2-bromobenzamide): The introduction of the aniline group will cause a noticeable upfield shift of the aromatic protons, particularly the proton at C5, due to the electron-donating nature of the nitrogen atom. A new singlet corresponding to the N-H proton of the aniline moiety will also appear.

¹³C NMR Spectroscopy

The changes in the ¹³C NMR spectrum are equally informative. The carbon directly attached to the new substituent (C4) will exhibit the most dramatic shift.

  • Starting Material (this compound): The carbon attached to iodine (C4) will have a characteristic chemical shift in the range of 90-100 ppm. The carbon attached to bromine (C2) will appear further downfield.

  • Suzuki Product (2-Bromo-4-phenylbenzamide): The C4 signal will shift significantly downfield upon replacement of the iodine with a phenyl group. New signals corresponding to the carbons of the phenyl ring will also be present.

  • Buchwald-Hartwig Product (4-Anilino-2-bromobenzamide): The C4 carbon will experience a substantial upfield shift due to the electron-donating effect of the attached nitrogen atom.

Table 1: Comparative NMR Data

CompoundKey ¹H NMR Signals (Predicted, ppm)Key ¹³C NMR Signals (Predicted, ppm)
This compound Aromatic protons (3H, m), Amide protons (2H, br s)C-I (~95), C-Br (~120), C=O (~168)
2-Bromo-4-phenylbenzamide Aromatic protons (8H, m), Amide protons (2H, br s)C4 (~140), Phenyl carbons (multiple), C=O (~167)
4-Anilino-2-bromobenzamide Aromatic protons (8H, m), Amide protons (2H, br s), N-H (1H, s)C4 (~145), Phenyl carbons (multiple), C=O (~169)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. For the functionalization of this compound, the key regions of interest are the N-H and C=O stretching frequencies of the amide group, and the emergence of new characteristic bands from the introduced functional group.

  • Starting Material (this compound): The IR spectrum will be dominated by the characteristic absorptions of the primary amide group: N-H stretches (two bands) in the region of 3400-3100 cm⁻¹ and a strong C=O (Amide I) stretch around 1660 cm⁻¹.[2]

  • Suzuki Product (2-Bromo-4-phenylbenzamide): The IR spectrum will be very similar to the starting material in the amide region. The most notable addition will be the appearance of aromatic C-H stretching and bending vibrations from the new phenyl group.

  • Buchwald-Hartwig Product (4-Anilino-2-bromobenzamide): The introduction of the secondary amine (aniline) will result in a new N-H stretching absorption in the 3400-3300 cm⁻¹ region. This may overlap with the amide N-H stretches, but will likely present as a sharper band.

Table 2: Key IR Absorptions

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~3400, ~3200~1660Aromatic C-H
2-Bromo-4-phenylbenzamide ~3400, ~3200~1660Aromatic C-H, Phenyl ring modes
4-Anilino-2-bromobenzamide ~3400-3200 (amide & amine)~1650Aromatic C-H, Phenyl ring modes

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition, particularly the presence of halogens with their characteristic isotopic patterns.

  • Starting Material (this compound): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a compound containing one bromine atom. The presence of iodine will be evident from the high mass of the molecular ion.

  • Suzuki Product (2-Bromo-4-phenylbenzamide): The molecular ion peak will shift to a higher m/z value corresponding to the replacement of the iodine atom with a phenyl group. The M+2 peak for bromine will still be present.

  • Buchwald-Hartwig Product (4-Anilino-2-bromobenzamide): Similar to the Suzuki product, the molecular ion peak will increase, reflecting the addition of the aniline moiety. The bromine isotopic pattern will remain.

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key MS Features
This compound 325.93M⁺ and M+2 peaks in ~1:1 ratio
2-Bromo-4-phenylbenzamide 276.12M⁺ and M+2 peaks in ~1:1 ratio, higher m/z
4-Anilino-2-bromobenzamide 291.14M⁺ and M+2 peaks in ~1:1 ratio, higher m/z

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling[1][3]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, boronic acid, and base in a Schlenk flask. inert Evacuate and backfill with inert gas (3x). reagents->inert catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄). inert->catalyst solvent Add degassed solvent (e.g., Dioxane/Water). catalyst->solvent heat Heat reaction mixture (e.g., 80-100 °C). solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute, extract with organic solvent, and wash. cool->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Experimental workflow for selective Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination[4][5]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, amine, Pd catalyst, ligand, and base in a Schlenk flask. inert Evacuate and backfill with inert gas (3x). reagents->inert solvent Add degassed solvent (e.g., Toluene or Dioxane). inert->solvent heat Heat reaction mixture (e.g., 80-110 °C). solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute and filter through celite. cool->filter extract Extract with organic solvent, wash, and dry. filter->extract purify Concentrate and purify by column chromatography. extract->purify

Caption: Experimental workflow for selective Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium pre-catalyst, the phosphine ligand, and the base in a Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

The successful functionalization of this compound can be unequivocally confirmed through a careful analysis of spectroscopic data. The predictable shifts in ¹H and ¹³C NMR spectra, coupled with the identification of key functional group vibrations in IR spectroscopy and the confirmation of molecular weight and isotopic patterns by mass spectrometry, provide a robust and self-validating system for product characterization. By understanding these spectroscopic changes, researchers can proceed with confidence in the structural integrity of their synthesized molecules, paving the way for further discoveries in medicinal chemistry and materials science.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-4-iodobenzamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-4-iodobenzamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring two different halogen substituents on a benzamide core, presents unique challenges during synthesis, often leading to a range of process-related impurities. Therefore, a robust, accurate, and reliable analytical method for purity assessment is paramount.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring the integrity and reliability of the analytical data generated.

The Imperative of Purity: Potential Impurities in this compound Synthesis

The synthetic route to this compound can introduce several impurities that may compromise the quality of the final API. Understanding these potential impurities is the first step in developing a specific and sensitive analytical method. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthetic pathway.

  • Regioisomers: Isomers with different substitution patterns of the bromo and iodo groups on the benzene ring.

  • By-products: Resulting from side reactions, such as hydrolysis of the amide group or displacement of the halogen substituents.

  • Degradation Products: Compounds formed due to instability of the product under certain conditions.

The ability to separate and quantify these closely related structures is a critical requirement for any analytical method employed.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography, particularly in its reverse-phase mode (RP-HPLC), is widely recognized as the gold standard for the purity analysis of small molecule pharmaceutical intermediates.[1][2][3] Its preeminence is due to a combination of high resolution, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, RP-HPLC offers the necessary resolving power to separate the main component from its structurally similar impurities.[4]

Causality in Method Development: Why We Choose Our Parameters

A robust HPLC method is not a matter of chance, but of deliberate, science-driven choices. Each parameter is selected to address the specific physicochemical properties of this compound and its potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for reverse-phase chromatography and is the logical starting point.[5] The non-polar nature of the C18 stationary phase provides effective retention for the moderately non-polar this compound molecule through hydrophobic interactions. For aromatic compounds, a Phenyl stationary phase can offer alternative selectivity due to π-π interactions, which can be beneficial in resolving critical impurity pairs.[5][6]

  • Mobile Phase Optimization: The mobile phase composition is a critical factor influencing retention and selectivity. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (typically acetonitrile or methanol), is essential. This approach ensures that early-eluting polar impurities are well-retained and resolved, while the more retained main peak and any non-polar impurities are eluted in a reasonable time with good peak shape. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial for suppressing the ionization of any residual silanols on the stationary phase and ensuring consistent protonation of the analyte, leading to sharper, more symmetrical peaks.

  • Detector Wavelength Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is indispensable during method development. It allows for the acquisition of the UV-Vis spectrum of the main peak, enabling the selection of a wavelength that provides maximum absorbance and, therefore, maximum sensitivity. This is also critical for detecting impurities that may have different spectral properties from the main compound.

A Self-Validating System: The Role of System Suitability Testing

Before any sample analysis, the performance of the entire HPLC system must be verified. This is achieved through System Suitability Testing (SST), a series of checks that confirm the system is operating as intended.[7][8] SST is a core requirement of regulatory bodies like the FDA and is outlined in guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][9][10] A typical SST protocol includes:

  • Replicate Injections: Multiple injections of a standard solution to assess the precision of the system. The Relative Standard Deviation (%RSD) of the peak area should typically be less than 2.0%.[9][11]

  • Tailing Factor: Measures peak symmetry. A value of ≤ 2.0 is generally acceptable.[9][11]

  • Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency.[8][11]

  • Resolution (Rs): The degree of separation between two adjacent peaks. A resolution of ≥ 2.0 between the main peak and the closest eluting impurity is desirable.[11]

Passing SST ensures that the subsequent sample data is trustworthy and reproducible.[10]

Experimental Protocol: HPLC Purity of this compound

This protocol provides a detailed methodology for the purity assessment of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Trifluoroacetic acid (TFA), analytical grade.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD/PDA at 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50 v/v) to obtain a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

4. Analysis Workflow:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test by making five replicate injections of the Standard Solution.

  • If SST passes, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms using appropriate software.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram of the sample solution.

  • Calculate the percentage purity using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Identify and report any individual impurity exceeding 0.10%.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for assessing the purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting prep_sample Sample & Standard Preparation (1.0 mg/mL) equilibration System Equilibration (30 min) prep_sample->equilibration prep_mobile Mobile Phase Preparation (A & B) prep_mobile->equilibration sst System Suitability Test (5 Replicate Injections) equilibration->sst sst_check SST Criteria Met? (%RSD < 2.0%, Tailing <= 2.0) sst->sst_check sst_check->equilibration No - Troubleshoot blank_run Blank Injection (Diluent) sst_check->blank_run Yes sample_run Sample Injection (Duplicate) blank_run->sample_run processing Chromatogram Processing & Peak Integration sample_run->processing calculation Purity Calculation (% Area) processing->calculation report Final Purity Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary screening.[12] The choice of method depends on the specific requirements of the analysis.

TechniquePrincipleApplication for this compoundAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Differential partitioning between a non-polar stationary phase and a polar mobile phase.Gold standard for purity and impurity quantification. High resolution, high sensitivity, excellent quantitation, robust, and reproducible.[2][3]Requires reference standards for impurity identification.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Rapid, qualitative screening for the presence of major impurities.Simple, fast, low cost, multiple samples can be run simultaneously.Low resolution, not quantitative, less sensitive than HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Analysis of volatile impurities or starting materials. Requires derivatization for non-volatile analytes.High sensitivity and provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Structural confirmation of the main component and identification of major impurities if present at >1% level.Provides detailed structural information, can be quantitative (qNMR) with an internal standard.[13]Low sensitivity for impurity detection, complex mixture analysis can be challenging.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation coupled with mass spectrometric detection.Identification and structural elucidation of unknown impurities.Combines the separation power of HPLC with the identification capabilities of MS.[1][12]More complex and expensive instrumentation, response factors can vary for quantification.

Logical Framework for Method Selection

The decision to use a particular analytical technique is guided by the objective of the analysis.

Method_Selection start Analytical Goal goal1 Routine Purity & Impurity Quantification? start->goal1 goal2 Rapid Qualitative Screening? start->goal2 goal3 Identify Unknown Impurity Structure? start->goal3 goal4 Absolute Structural Confirmation? start->goal4 hplc Use RP-HPLC goal1->hplc Yes tlc Use TLC goal2->tlc Yes lcms Use LC-MS goal3->lcms Yes nmr Use NMR goal4->nmr Yes

Caption: Decision tree for analytical method selection.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several analytical techniques can be employed, Reverse-Phase High-Performance Liquid Chromatography stands out as the most suitable method for routine quality control , offering a superior combination of resolution, sensitivity, and quantitative accuracy. The development of a robust, self-validating HPLC method, underpinned by a logical selection of parameters and rigorous system suitability testing, provides the highest level of confidence in the purity data. Complementary techniques like LC-MS and NMR are invaluable for structural elucidation but do not replace HPLC for quantitative purity determination. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical results and the quality of their synthetic intermediates.

References

A Head-to-Head Comparison: Evaluating the Performance of 2-Bromo-4-iodobenzamide in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the ability to rapidly synthesize and screen diverse libraries of small molecules is paramount. Parallel synthesis has emerged as a cornerstone of this effort, enabling the simultaneous creation of hundreds or even thousands of compounds. The success of any parallel synthesis campaign, however, hinges on the strategic selection of building blocks. An ideal scaffold should offer multiple points for diversification, predictable reactivity, and compatibility with a broad range of reaction conditions. This guide provides an in-depth evaluation of 2-Bromo-4-iodobenzamide, a versatile building block that has gained significant traction in medicinal chemistry. We will objectively compare its performance against common alternatives, supported by experimental data, to provide researchers with a comprehensive understanding of its capabilities and limitations.

The Strategic Advantage: Unpacking the Reactivity Profile of this compound

The utility of this compound in parallel synthesis stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodine atom more susceptible to oxidative addition to a palladium(0) catalyst. This chemoselectivity allows for a sequential, site-selective functionalization of the benzamide core. First, the iodo-position can be modified through a variety of cross-coupling reactions, leaving the bromo-position intact for a subsequent transformation. This inherent orthogonality is a key advantage for generating complex and diverse molecular architectures from a single, readily available starting material.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

To provide a clear and objective comparison, we will now examine the performance of this compound in three of the most widely used cross-coupling reactions in drug discovery: Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond facilitating the initial oxidative addition step in the catalytic cycle.[3]

Sonogashira Coupling: Forging Carbon-Carbon Bonds with Alkynes

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[4] For dihalogenated substrates like this compound, the significant difference in the reactivity of the C-I and C-Br bonds allows for selective functionalization.[5] The reaction can be carried out under mild conditions, often at room temperature, and tolerates a wide range of functional groups.[6]

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine).[5][6]

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction is typically worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.[7]

  • The crude product is then purified by flash column chromatography.

Building BlockReaction ConditionsYield of Mono-alkynylated ProductComments
This compound PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt85-95%High selectivity for the iodo position is observed.
2,4-Dibromobenzamide PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C70-80% (mixture of products)Higher temperatures are required, and selectivity can be an issue, often leading to a mixture of mono- and di-alkynylated products.
2-Bromo-4-chlorobenzamide PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 80°C<10% at the chloro- positionThe C-Cl bond is significantly less reactive and generally does not participate in Sonogashira coupling under these conditions.

Data is representative and compiled from various sources. Actual yields may vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[8][9] It is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

  • In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[3]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for 2-24 hours, monitoring by TLC or LC-MS.[3]

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by separation of the organic layer.

  • The crude product is purified by flash column chromatography.

Building BlockReaction ConditionsYield of Mono-arylated ProductComments
This compound Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C88-98%Excellent selectivity for the iodo position.
2,4-Dibromobenzamide Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C75-85%Requires slightly harsher conditions, and the potential for di-substitution exists.
2-Bromo-4-chlorobenzamide Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110°C50-70% (at the bromo- position)Requires a more active catalyst system to achieve reasonable yields at the bromo- position, with the chloro- position remaining largely unreactive.

Data is representative and compiled from various sources. Actual yields may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of C-N bonds.[10][11] This reaction is of great importance in medicinal chemistry, as a large number of bioactive molecules contain arylamine fragments.

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv).[2]

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110°C), stirring until the starting material is consumed.

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by flash column chromatography.

Building BlockReaction ConditionsYield of Mono-aminated ProductComments
This compound Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C80-90%Good to excellent yields with high selectivity for the iodo position.
2,4-Dibromobenzamide Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110°C70-80%Higher temperatures are generally required, and some di-amination may be observed.
2-Bromo-4-chlorobenzamide Pd₂(dba)₃, RuPhos, NaOtBu, Dioxane, 120°C60-75% (at the bromo- position)Requires a specialized ligand and more forcing conditions to achieve amination at the bromo- position. The chloro- position is generally unreactive.

Data is representative and compiled from various sources. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizing the Synthetic Strategy

To better illustrate the utility of this compound in parallel synthesis, the following diagrams outline the general workflow and the sequential nature of the cross-coupling reactions.

G cluster_0 Parallel Synthesis Workflow Start This compound Scaffold Step1 First Diversification (e.g., Sonogashira Coupling at C-I) Start->Step1 Array of Alkynes Intermediate Intermediate Library Step1->Intermediate Step2 Second Diversification (e.g., Suzuki Coupling at C-Br) Intermediate->Step2 Array of Boronic Acids Final Final Compound Library Step2->Final

Caption: General workflow for parallel synthesis using this compound.

G cluster_1 Sequential Cross-Coupling Scaffold This compound I Br Intermediate 2-Bromo-4-alkynylbenzamide Br Scaffold:f0->Intermediate:f0 Sonogashira Coupling (R¹-C≡CH, Pd/Cu catalyst) Product 2-Aryl-4-alkynylbenzamide Intermediate:f1->Product:f1 Suzuki Coupling (R²-B(OH)₂, Pd catalyst)

Caption: Sequential Sonogashira and Suzuki couplings on this compound.

Case Study: Rapid Library Generation

To demonstrate the practical application of this compound, consider the synthesis of a small library of trisubstituted benzamides. Starting with our scaffold, a Sonogashira coupling with a set of five terminal alkynes (R¹) can be performed in parallel. The resulting five intermediate compounds can then be subjected to a Suzuki-Miyaura coupling with a set of five different boronic acids (R²). This two-step sequence rapidly generates a library of 25 unique compounds, showcasing the efficiency of this building block for creating molecular diversity.

G cluster_2 Library Generation Case Study cluster_R1 R¹ Alkynes cluster_R2 R² Boronic Acids Scaffold This compound Intermediate_Library 5 Intermediates Scaffold->Intermediate_Library Sonogashira R1a R1a R1a->Intermediate_Library R1b R1b R1b->Intermediate_Library R1c R1c R1c->Intermediate_Library R1d R1d R1d->Intermediate_Library R1e R1e R1e->Intermediate_Library R2a R2a Final_Library 25 Final Compounds R2a->Final_Library R2b R2b R2b->Final_Library R2c R2c R2c->Final_Library R2d R2d R2d->Final_Library R2e R2e R2e->Final_Library Intermediate_Library->Final_Library Suzuki

Caption: Case study demonstrating the generation of a 25-member library.

Conclusion and Future Perspectives

This compound stands out as a highly effective building block for parallel synthesis. Its key advantage lies in the predictable and selective reactivity of its two halogen atoms, which allows for a sequential and controlled diversification of the benzamide core. The milder reaction conditions required for the initial functionalization of the iodo- position, as compared to di-bromo or bromo-chloro analogues, often translate to higher yields and greater functional group tolerance. While the initial cost of this compound may be higher than some alternatives, its efficiency in generating complex and diverse libraries can ultimately lead to a more cost-effective and accelerated drug discovery process.

Future work in this area may focus on expanding the repertoire of cross-coupling reactions that can be performed selectively on this scaffold, as well as developing more sustainable and environmentally friendly catalytic systems for these transformations. The continued exploration of such versatile building blocks will undoubtedly play a crucial role in the future of medicinal chemistry and the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-iodobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-4-iodobenzamide, a halogenated aromatic compound utilized in various research and development applications. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals and synthesizes technical data with established safety protocols.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 1261516-26-0) is a halogenated benzamide derivative.[1] While a comprehensive toxicological profile is not extensively documented in readily available literature, the presence of bromine and iodine moieties, coupled with the benzamide structure, necessitates a cautious approach.

Based on available data for the compound and structurally similar chemicals, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed (H302) and harmful if inhaled (H332).[1]

  • Skin and Eye Irritation: Causes skin irritation (H315) and may cause an allergic skin reaction (H317). It is also known to cause serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation.

Given its classification as a halogenated organic compound, it must be treated as hazardous waste.[2][3] Improper disposal can lead to the contamination of soil and water, with potential for long-term environmental persistence.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation)H302, H332NIOSH-approved respirator, Chemical-resistant gloves (Nitrile or Neoprene)
Skin Corrosion/IrritationH315, H317Chemical-resistant gloves, Laboratory coat
Serious Eye Damage/IrritationH319ANSI Z87.1 compliant safety goggles or face shield
Respiratory IrritationH335Use within a certified chemical fume hood

Pre-Disposal and Handling Protocols

Safe disposal begins with safe handling. The following steps must be followed to minimize exposure and prevent accidental release.

Engineering Controls

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] The work area should be clean, and an eyewash station and safety shower must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

As outlined in Table 1, appropriate PPE is mandatory. This includes, but is not limited to, safety goggles, a fully buttoned laboratory coat, and chemical-resistant gloves.[6] Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste if heavily contaminated.[6]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is waste segregation. Halogenated organic waste must never be mixed with non-halogenated waste streams.[2][7]

Step 1: Waste Collection

  • Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Waste."[2]

  • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]

  • Collect all waste containing this compound, including residual solid material, contaminated consumables (e.g., weigh boats, pipette tips), and rinsates from cleaning contaminated glassware, in this designated container.[2]

Step 2: Rinsate Management

  • Glassware that has been in contact with this compound must be decontaminated.

  • Rinse the contaminated glassware with a minimal amount of a suitable solvent, such as acetone or ethanol, within a chemical fume hood.[2]

  • Collect this rinsate as halogenated hazardous waste in the same designated container.[2]

Step 3: Container Labeling

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[2]

  • The label should also include the full chemical name: "this compound" and an approximate concentration or quantity.

  • List all other components of the waste mixture.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8]

  • The storage location should be a designated satellite accumulation area for hazardous waste.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2]

  • The primary method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9][10] This process ensures the complete destruction of the compound, preventing the formation of toxic byproducts like dioxins and furans.[10]

Emergency Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS for assistance.

    • For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in the designated halogenated waste container.[11][12]

    • Decontaminate the spill area.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[5][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12][13] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Use Designated 'Halogenated Organic Waste' Container fume_hood->waste_container Segregation collect_solid Collect Solid Waste & Contaminated Consumables waste_container->collect_solid collect_liquid Collect Solvent Rinsate waste_container->collect_liquid label_container Label Container with 'Hazardous Waste' and Chemical Name store Store in Satellite Accumulation Area label_container->store Secure Storage ehs_pickup Arrange for EHS Pickup store->ehs_pickup Institutional Protocol end_point Final Disposal via High-Temperature Incineration ehs_pickup->end_point

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 2-Bromo-4-iodobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides an in-depth operational plan for the safe handling of 2-Bromo-4-iodobenzamide, a halogenated aromatic amide.

While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its constituent chemical moieties—an aromatic amide core with bromine and iodine substitutions—we can extrapolate a robust safety protocol. This document is grounded in established principles for handling halogenated aromatic compounds and adheres to the stringent safety standards set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[1][2][3] Our core objective is to empower you, the researcher, with the knowledge to create a self-validating system of safety for every experimental interaction with this compound.

Hazard Assessment: Understanding the Compound's Profile

This compound's structure suggests a number of potential hazards that must be proactively managed. The hazard codes for this compound are cited as H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[4] These classifications are consistent with data from structurally similar halogenated benzene derivatives.[5][6][7][8][9][10]

Inferred Hazard Profile of this compound:

Hazard CategoryDescriptionRationale and Correlative Data
Acute Toxicity (Oral) Harmful if swallowed.[4]Consistent with similar compounds like 2-Bromo-4-iodobenzaldehyde.[7]
Skin Irritation Causes skin irritation upon direct contact.[4][5][6]A common characteristic of halogenated aromatic compounds.[2]
Eye Irritation Causes serious eye irritation.[4][5][6]Direct contact with dust or splashes can lead to significant eye damage.
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.[5][6]Fine powders of similar compounds are known respiratory irritants.
Skin Sensitization May cause an allergic skin reaction.[4]Repeated exposure may lead to sensitization in susceptible individuals.

The Core of Safety: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[2] The selection of appropriate PPE is the primary barrier between the researcher and potential chemical exposure. All PPE should be selected and used in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][3][11]

PPE CategorySpecificationRationale for Selection
Hand Protection Chemical-resistant nitrile or neoprene gloves.[12]Provides a barrier against skin contact and irritation. For extended handling or immersion, consider thicker gloves or double-gloving.[12]
Eye & Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash risk.[2][12][13]Protects against splashes, aerosols, and dust that can cause severe eye irritation.[5][6] Standard safety glasses are insufficient.[12]
Body Protection A flame-resistant lab coat and closed-toe shoes are required. A chemical-resistant apron is recommended for handling larger quantities.Prevents incidental skin contact with contaminated surfaces and protects from spills.
Respiratory Protection Required when dust or aerosols may be generated. A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[2]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[5][6]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to waste disposal.

3.1. Engineering Controls and Work Area Preparation

  • Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and in good working order.

3.2. Step-by-Step Handling Protocol

  • Don PPE: Before entering the designated work area, don the appropriate PPE as outlined in the table above.

  • Prepare Work Surface: Cover the work surface in the fume hood with absorbent, disposable bench paper.

  • Aliquot Compound: Carefully weigh and transfer the required amount of this compound. Use tools and techniques that minimize dust generation.

  • Conduct Experiment: Keep the fume hood sash at the lowest practical height during the experiment.

  • Post-Experiment Decontamination: Wipe down the work area and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.

3.3. Spill Management

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety office.

  • For Minor Spills:

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material from your chemical spill kit.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent and then soap and water.

3.4. Waste Disposal

Proper waste segregation is critical to environmental and personal safety.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, contaminated absorbent material) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Halogenated organic waste must be collected separately from non-halogenated waste streams.[2] Use a designated, properly labeled container for all liquid waste containing this compound.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.[14] Do not discharge any waste containing this compound into the sewer system.[14][15]

Emergency Response Protocol

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8][9] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[5][9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Workflow for Handling this compound A Preparation Phase B Verify Fume Hood & Safety Equipment A->B Check C Don Appropriate PPE B->C Equip D Handling Phase C->D E Perform Experiment in Fume Hood D->E F Spill Occurs? E->F G Execute Spill Protocol F->G Yes H Post-Handling Phase F->H No G->H I Decontaminate Work Area & Equipment H->I Clean J Segregate & Dispose of Waste I->J Dispose K Doff PPE Correctly J->K Remove L Wash Hands Thoroughly K->L Final Step

Caption: Procedural flow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-iodobenzamide
Reactant of Route 2
2-Bromo-4-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.